(E/Z)-Acetamiprid
Description
Historical Development and Role of Acetamiprid (B1664982)
Acetamiprid ((E)-N1-[(6-chloro-3-pyridyl)methyl]-N2-cyano-N1-methylacetamidine) is a second-generation neonicotinoid insecticide that was first introduced in Japan in 1995. wikipedia.orgherts.ac.uk As a member of the chloropyridinyl neonicotinoid family, it was developed to offer a distinct spectrum of insect control. wikipedia.orgregulations.gov Chemically, Acetamiprid is an organic compound with the formula C₁₀H₁₁ClN₄. wikipedia.org
Its role in pest management is defined by its systemic and translaminar properties. youtube.comagropages.com Translaminar activity allows the insecticide to penetrate the leaf tissue and move to the underside of the leaf, which helps in controlling pests that hide there. agropages.comrallis.com Acetamiprid is active primarily through ingestion, though it also has some contact action. agropages.com It provides residual activity that can last for several weeks. agropages.com Acetamiprid also demonstrates ovicidal and larvicidal activity against certain insect orders. agropages.com
Table 1: Chemical and Physical Properties of Acetamiprid
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₁₀H₁₁ClN₄ | wikipedia.org |
| Molecular Weight | 222.67 g/mol | nih.gov |
| Appearance | White crystalline solid | agropages.comchemicalbook.com |
| Melting Point | 98.9°C - 103.3°C | agropages.comchemicalbook.com |
| Water Solubility | 4250 mg/L at 25°C | agropages.com |
| Vapor Pressure | <1 × 10⁻⁶ Pa | agropages.com |
Global Agricultural Significance and Application Context
Acetamiprid holds significant importance in global agriculture due to its effectiveness against a broad spectrum of insect pests. marketreportanalytics.comcnagrochem.com It is widely used to protect crops such as cotton, fruits, vegetables, citrus, and ornamental plants. wikipedia.orgregulations.govglobal-agriculture.com The insecticide is particularly effective for managing sucking insect pests, including aphids, whiteflies, thrips, and leafhoppers. youtube.comglobal-agriculture.com Beyond sucking pests, Acetamiprid also has efficacy against certain species of Lepidoptera (moths and butterflies) and Coleoptera (beetles). regulations.gov
The versatility of Acetamiprid is evident in its various application methods, which include foliar sprays, seed treatments, and soil applications. youtube.comagropages.com This flexibility allows it to be integrated into diverse pest management programs. marketreportanalytics.com Its systemic nature ensures comprehensive plant protection, reaching pests that feed on different parts of the plant. youtube.comcnagrochem.com The global market for Acetamiprid is substantial, with major production centered in Asia. archivemarketresearch.com Its continued use is driven by the need for effective pest control in expanding agricultural sectors, particularly in developing countries. marketreportanalytics.comarchivemarketresearch.com
Table 2: Agricultural Applications of Acetamiprid
| Crop Type | Target Pests | Source |
|---|---|---|
| Cotton | Aphids, Jassids, Whiteflies | rallis.com |
| Fruits & Vegetables | Sucking pests (Aphids, Whiteflies, Thrips) | chemicalbook.comglobal-agriculture.com |
| Citrus | Aphids, Leaf miners | wikipedia.orgherts.ac.uk |
| Pome Fruits | Sucking insects | wikipedia.org |
| Ornamental Plants | Aphids, Whiteflies | wikipedia.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(6-chloropyridin-3-yl)methyl]-N'-cyano-N-methylethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4/c1-8(14-7-12)15(2)6-9-3-4-10(11)13-5-9/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXDHFDTOYPNIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC#N)N(C)CC1=CN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0034300, DTXSID901015148 | |
| Record name | (1E)-N-[(6-Chloro-3-pyridinyl)methyl]-N'-cyano-N-methylethanimidamide | |
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| Record name | N-[(6-Chloro-3-pyridinyl)methyl]-N'-cyano-N-methylethanimidamide | |
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Molecular Weight |
222.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless solid; [HSDB] Powder; [MSDSonline] | |
| Record name | Acetamiprid | |
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Solubility |
In water, 4.25X10+3 mg/L at 25 °C, In water at 25 °C: 3.48X10+3 mg/L at pH5; 2.95X10+3 mg/L at pH 7, 3.96X10+3 mg/L at pH 9, Soluble in acetone, methanol, ethanol, dichloromethane, chloroform, acetonitrile, and tetrahydrofuran | |
| Record name | Acetamiprid | |
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Density |
1.330 g/cu cm at 20 °C | |
| Record name | Acetamiprid | |
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Vapor Pressure |
0.000044 [mmHg] | |
| Record name | Acetamiprid | |
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| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
White crystals, White crystalline solid | |
CAS No. |
160430-64-8, 135410-20-7 | |
| Record name | N-[(6-Chloro-3-pyridinyl)methyl]-N′-cyano-N-methylethanimidamide | |
| Source | CAS Common Chemistry | |
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| Record name | Acetamiprid [ISO] | |
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| Record name | Acetamiprid | |
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| Record name | (1E)-N-[(6-Chloro-3-pyridinyl)methyl]-N'-cyano-N-methylethanimidamide | |
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| Record name | N-[(6-Chloro-3-pyridinyl)methyl]-N'-cyano-N-methylethanimidamide | |
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| Record name | Ethanimidamide, N-[(6-chloro-3-pyridinyl)methyl]-N'-cyano-N-methyl-, (1E) | |
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| Record name | acetamiprid (ISO); (1E)-N-[(6-chloropyridin-3-yl)methyl]-Nâ??-cyano-N-methylethanimidamide; (E)-N1-[(6-chloro-3-pyridyl)methyl]-N2-cyano-N1-methylacetamidine | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACETAMIPRID | |
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| Record name | Acetamiprid | |
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Melting Point |
98.9 °C | |
| Record name | Acetamiprid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7274 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanisms of Insecticidal Action
Agonistic Interaction with Nicotinic Acetylcholine (B1216132) Receptors (nAChRs) in Insect Central Nervous System
Acetamiprid's primary mode of action is its agonistic interaction with nicotinic acetylcholine receptors (nAChRs) located in the central nervous system of insects. researchgate.netresearchgate.net As an agonist, it mimics the action of the neurotransmitter acetylcholine (ACh). nih.govnih.gov Neonicotinoids, including acetamiprid (B1664982), are recognized for their high affinity and selectivity for insect nAChRs compared to those in mammals, which contributes to their insecticidal specificity. mdpi.comokstate.edunih.gov
Acetamiprid demonstrates a high affinity for insect nAChRs, acting as a partial or full agonist. mdpi.com This binding occurs at the postsynaptic membrane of neurons within the insect's central nervous system. researchgate.net The specificity of acetamiprid and other neonicotinoids for insect nAChRs is a key factor in their selective toxicity. researchgate.net
Research has shown that acetamiprid, which has a chloropyridinylmethyl (CPM) and an N-cyanoimine group, interacts with the same binding site as other neonicotinoids like imidacloprid (B1192907) in multiple insect species. nih.govresearchgate.net The biologically active form of acetamiprid is the more stable E-isomer. herts.ac.uk The compound's structural characteristics, particularly its cyano-substituted group, influence its effectiveness as an agonist at different nAChR subtypes. nih.gov
Table 1: Binding Characteristics of Acetamiprid
| Characteristic | Description |
| Target Receptor | Nicotinic Acetylcholine Receptors (nAChRs) |
| Action | Agonist (Partial or Full) nih.govmdpi.com |
| Binding Location | Postsynaptic nAChRs in the insect central nervous system researchgate.net |
| Active Form | E-isomer herts.ac.uk |
| Selectivity | High affinity for insect nAChRs over mammalian receptors researchgate.netnih.gov |
Neurological Disruption and Paralysis Induction
The binding of acetamiprid to nAChRs triggers a sustained and irreversible activation of these receptors. This leads to an initial spontaneous discharge of nerve impulses, resulting in hyperexcitation of the insect's nervous system. researchgate.netresearchgate.net Following this initial phase, the continuous stimulation leads to the failure of the neuron to propagate further signals. researchgate.net
This disruption of normal nerve impulse transmission results in the paralysis and eventual death of the insect. nih.govehn.orgpomais.com Even at sublethal doses, acetamiprid can have detrimental neurological effects, such as adversely affecting the redox balance in the central nervous system of honey bees. nih.govresearchgate.net
Systemic and Translaminar Activity in Plants
Acetamiprid is characterized by its systemic and translaminar activity within plants. herts.ac.ukrallis.compomais.com When applied to crops, it is absorbed by the plant and translocated throughout its vascular tissues. pomais.compomais.com This systemic movement ensures that the insecticide is distributed to various parts of the plant, including new growth that appears after application.
The translaminar activity of acetamiprid allows it to penetrate the leaf cuticle and move from the upper surface of the leaf to the lower surface. plantprotection.pl This property is particularly effective in controlling pests that feed on the underside of leaves and may not come into direct contact with the initial spray. rallis.com This dual action provides comprehensive protection for the treated plant against a variety of sucking insects. pomais.compomais.complantprotection.pl
Table 2: Activity of Acetamiprid in Plants
| Activity Type | Mechanism |
| Systemic | Absorbed and translocated through the plant's vascular system. pomais.compomais.com |
| Translaminar | Penetrates leaf surfaces to protect both sides. rallis.complantprotection.pl |
Environmental Fate and Dynamics
Degradation Pathways in Environmental Compartments
Acetamiprid (B1664982) degrades through several pathways, with its persistence varying significantly between soil and aquatic environments. The primary route of breakdown is through the metabolic activity of microorganisms in the soil. epa.govepa.gov
Aerobic soil metabolism is the most significant degradation pathway for acetamiprid, leading to its rapid breakdown in soil environments. epa.govepa.gov This process results in a relatively short environmental persistence in topsoil. The degradation half-life (DT50) of acetamiprid in soil is generally low, though it can vary based on specific environmental conditions. Studies have reported half-lives ranging from less than one day to approximately 23 days in various soil types and conditions. epa.govresearchgate.net For instance, in laboratory studies under aerobic conditions, half-lives have been observed to range from <1 day to 8.2 days in different U.S. and European soils. epa.gov Another laboratory study found the half-life to vary from 10.0 to 22.8 days. researchgate.net This rapid degradation helps to reduce the potential for off-site movement and accumulation. naturepest.com
Table 1: Aerobic Soil Metabolism Half-Life of Acetamiprid
| Soil Type/Condition | Temperature (°C) | Half-Life (Days) | Reference |
|---|---|---|---|
| Various US and European soils | Not Specified | <1 - 8.2 | epa.gov |
| US loamy sand soil | 25 | 8.2 | epa.gov |
| Laboratory study soil | Not Specified | 10.0 - 22.8 | researchgate.net |
| Nitrogen-fixing bacterium Ensifer meliloti CGMCC 7333 | Not Specified | 2.6 | acs.org |
The aerobic soil metabolism of acetamiprid results in the formation of several breakdown products, known as degradates. Four major degradates have been identified in aerobic soil metabolism studies: IM-1-2, IM-1-4, IC-0, and IM-1-5. epa.gov The formation of these degradates can depend on soil conditions, such as pH. For example, the degradate IM-1-5 was primarily observed in soil systems where the pH was near or exceeded 8. epa.gov
Among these, the degradate identified as N-methyl-(6-chloro-3-pyridyl)methylamine (IM-1-4) is notably more persistent than the parent acetamiprid. epa.gov In one study, this major degradate reached a maximum concentration of 73.3% of the applied acetamiprid after 121 days, indicating its substantially longer persistence in the soil environment. epa.gov Another key transformation involves the hydration of the N-cyanoimine group in acetamiprid to form the N-carbamoylimine derivative, IM-1-2. acs.org
The dissipation of acetamiprid in soil is heavily influenced by both the physical and chemical properties of the soil and the activity of its microbial communities. researchgate.netmdpi.com Microbial degradation is considered the most critical factor in breaking down the compound. mdpi.comfrontiersin.org
Factors that affect microbial activity, such as temperature, pH, and moisture, consequently impact the degradation rate of acetamiprid. researchgate.netnih.gov Optimal degradation by microbial consortia has been observed in near-neutral pH ranges (6.0 to 8.0) and mesophilic temperatures (25°C to 37°C). nih.govnih.gov For example, the fungus Aspergillus versicolor Md2 showed optimal degradation at a pH of 6.8 and a temperature of 30°C. nih.gov The dissipation rate is often faster in soils with higher microbial activity and under conditions like field capacity moisture compared to drier conditions. researchgate.netnih.gov Conversely, extensive application of acetamiprid can negatively affect soil microbial communities, potentially altering their structure and inhibiting activities like soil respiration and phosphatase activity. mdpi.comresearchgate.net The rate of hydrolysis can also be influenced by soil pH, with increases in alkalinity accelerating the process. bangor.ac.uk
In aquatic environments, acetamiprid behaves differently than it does in soil. It is generally more persistent in water, as the degradation pathways are slower. epa.gov While it can be metabolized in aerobic aquatic systems, the process is slower than in soil, and it is even more slowly metabolized in anaerobic aquatic conditions. epa.gov
Acetamiprid is hydrolytically stable in water at typical environmental temperatures, particularly under neutral and acidic conditions. epa.govepa.gov Studies show no significant hydrolysis at pH levels of 5 and 7. epa.govregulations.gov At a pH of 9, it remains stable at 25°C. regulations.gov However, degradation through hydrolysis becomes more significant at higher temperatures combined with alkaline conditions. fao.org
Table 2: Hydrolytic Stability of Acetamiprid
| pH | Temperature (°C) | Half-Life (Days) | Stability | Reference |
|---|---|---|---|---|
| 5, 7 | 22, 35, 45 | Not Applicable | Stable | epa.govfao.org |
| 9 | 22 | Not Applicable | Stable | fao.org |
| 9 | 25 | 420 | Stable | naturepest.com |
| 9 | 35 | 53 | Labile | fao.org |
| 9 | 45 | 13 | Labile | fao.org |
Photodegradation, or the breakdown of a chemical by light, is considered a minor degradation pathway for acetamiprid in water. epa.govregulations.gov The aqueous photolysis half-life has been reported to be 34 days at pH 7, indicating a relatively slow process. epa.gov However, other research has shown that under direct sunlight, degradation can be more rapid, with half-lives of 8.9 hours in tap water and 9.1 hours in deionized (DI) water. nih.gov The presence of substances like humic acids can accelerate this process, reducing the half-life to 6.5 hours. nih.gov Advanced treatment methods combining ultrasonication with photocatalysis have demonstrated the potential to completely degrade aqueous acetamiprid in as little as two hours under laboratory conditions. nih.gov
Table 3: Photodegradation Half-Life of Acetamiprid in Water
| Water Type | Light Source | Half-Life | Reference |
|---|---|---|---|
| Aqueous solution (pH 7) | Not Specified | 34 days | epa.gov |
| Tap Water | Sunlight | 8.9 hours | nih.gov |
| Deionized (DI) Water | Sunlight | 9.1 hours | nih.gov |
| DI Water with Humic Acids | Sunlight | 6.5 hours | nih.gov |
Table of Compound Names
| Abbreviation / Trivial Name | Chemical Name |
|---|---|
| Acetamiprid | (E)-N¹-[(6-chloro-3-pyridyl)methyl]-N²-cyano-N¹-methylacetamidine |
| IM-1-2 | N-carbamoylimine derivative of acetamiprid |
| IM-1-3 | N-[(6-chloropyridin-3-pyridyl)methyl]-N-methylacetamide |
| IM-1-4 | N-methyl-(6-chloro-3-pyridyl)methylamine |
| IC-0 | Not specified in sources |
| IM-1-5 | Not specified in sources |
| IM2-1 | Demethylated acetamiprid |
| ACE-NH | Derivative from hydrolysis of IM-1-2 |
| ACE-NH₂ | Derivative from conversion of ACE-NH |
| Nitenpyram (B241) | (E)-N-((6-chloro-3-pyridinyl)methyl)-N'-ethyl-N-methyl-2-nitro-1,1-ethenediamine |
| Thiacloprid (B134840) | (Z)-3-((6-chloropyridin-3-yl)methyl)-1,3-thiazolidin-2-ylidenecyanamide |
| Imidacloprid (B1192907) | N-{1-[(6-Chloro-3-pyridyl)methyl]-4,5-dihydroimidazol-2-yl}nitramide |
Aquatic Degradation Pathways
Aerobic and Anaerobic Aquatic Metabolism
The persistence of Acetamiprid in aquatic environments is significantly influenced by the presence or absence of oxygen. It is metabolized at a moderately rapid rate in aerobic aquatic systems, while its degradation is considerably slower under anaerobic conditions. epa.govepa.gov The primary route of degradation is through aerobic metabolism in soil, but in water, it is more persistent. epa.gov
Under aerobic aquatic conditions, studies have reported degradation half-life (DT50) values ranging from 45 to 96 days. epa.govpsu.edu A detailed study in two different sediment-water systems found DT50 values of 96.2 days in a water-sand system and a much longer 895 days in a water-silty clay loam system. regulations.gov In these aerobic systems, Acetamiprid present in the water column decreases over time, partitioning into the sediment. For example, in one study, Acetamiprid decreased from 97.9% of applied radioactivity at day 0 to 2.2% by day 100 in the water column, while in the sediment, it reached a maximum of 50.4% at day 30. regulations.gov Key transformation products identified during aerobic aquatic metabolism include 6-chloronicotinic acid (IC-0) and N-methyl-(6-chloro-3-pyridyl)-methylamine (IM-1-4). regulations.gov
In anaerobic aquatic environments, Acetamiprid is significantly more persistent. epa.gov Reported half-life values range from 365 days to as long as 585 days. epa.govpsu.edu One study estimated an anaerobic aquatic half-life of 45 days, noting a major degradate, N-methyl-(6-chloro-3-pyridyl)-methylamine, reached a maximum of 62.3% of the applied material after 6 months. epa.gov However, more recent studies show much slower degradation, with DT50 values ranging from 477 to 585 days in two distinct sediment/water systems. psu.eduregulations.gov In these anaerobic systems, Acetamiprid also moves from the water to the sediment over time; in one 100-day experiment, the concentration in the water column dropped from approximately 90% to between 7% and 10%, while it accumulated in the sediment to a maximum of 71-80%. regulations.gov
Table 1: Aquatic Metabolism Half-Life of Acetamiprid
| Condition | Half-Life (DT50) | Source |
|---|---|---|
| Aerobic Aquatic | 45 - 96 days | epa.govpsu.edu |
| Aerobic Aquatic (Water-Sand System) | 96.2 days | regulations.gov |
| Anaerobic Aquatic | 365 - 585 days | epa.govpsu.edu |
| Anaerobic Aquatic (Sediment/Water Systems) | 477 - 585 days | regulations.gov |
Plant Uptake and Metabolism within Crop Systems
Acetamiprid exhibits systemic properties, meaning it can be absorbed and translocated within plants. herts.ac.uk Studies on cowpea plants under hydroponic conditions showed that the pesticide is absorbed by the roots and distributed throughout the plant, with concentrations following the trend of leaves > stems > roots. nih.gov The transport mechanism within the cowpea plant was identified as passive. nih.gov
The efficiency of uptake and translocation varies between plant species. A study on pak choi and lettuce demonstrated this variability through Root Concentration Factor (RCF) and Translocation Factor (TF) values. nih.gov Pak choi showed a higher capacity for root uptake (average RCF of 1.442) compared to lettuce (average RCF of 0.318). nih.gov Conversely, lettuce showed a greater ability to move the compound from its roots to its shoots (average TF of 5.346) than pak choi (average TF of 2.145). nih.gov
Once inside the plant, Acetamiprid undergoes various metabolic reactions, including dealkylation, hydroxylation, and methylation. nih.gov Key metabolic pathways include N-demethylation to form IM-2-1 and the oxidative cleavage of the cyanoimino group to yield IM-1-3. researchgate.net Another identified metabolite is 6-chloro-3-pyridinemethanol (IM 0), which can be further oxidized to 6-chloronicotinic acid (IC 0). researchgate.net Despite its uptake, residues in some crops may be non-detectable at harvest, suggesting significant metabolism and dissipation throughout the growing season. belal.by
Table 2: Acetamiprid Uptake and Translocation Factors in Vegetables
| Vegetable | Average Root Concentration Factor (RCF) | Average Translocation Factor (TF) | Source |
|---|---|---|---|
| Pak Choi | 1.442 | 2.145 | nih.gov |
| Lettuce | 0.318 | 5.346 | nih.gov |
Environmental Mobility and Distribution
Soil Mobility and Leaching Potential
Acetamiprid is characterized as a moderately to highly mobile compound in soil, a trait attributed to its high water solubility. epa.govepa.govnaturepest.com Its organic carbon-water (B12546825) partitioning coefficient (Koc) is reported to be between 157 and 298 L/kg, classifying it as moderately mobile. psu.edu This mobility creates a potential for it to be transported to surface and groundwater through runoff and leaching. psu.edu
However, the leaching potential of the parent Acetamiprid compound is often mitigated by its rapid degradation in soil. epa.gov The primary degradation pathway is aerobic soil metabolism, which can be swift, making the compound non-persistent in the terrestrial environment. epa.govepa.gov Consequently, significant leaching of Acetamiprid to lower soil depths has not been observed in several studies, with most of the chemical remaining in the upper 0-15 cm of the soil column. epa.govcibtech.org
Soil properties play a crucial role in its mobility. Mobility is generally lower in soils with higher clay and organic matter content due to increased adsorption. cibtech.org Conversely, mobility is higher in soils like sandy clay loam with lower organic matter. cibtech.org It is important to note that while the parent compound may degrade quickly, its degradation products can be more persistent and mobile, posing a higher potential for groundwater contamination. epa.gov
Multi-Media Environmental Distribution Modeling (Air, Soil, Water, Sediment)
The distribution of Acetamiprid in the environment is a function of its application method and chemical properties. As it is registered for direct foliar and soil application, its primary offsite transport routes are spray drift, erosion, and surface runoff. psu.edu Due to its mobility, surface water contamination is considered a greater concern than groundwater contamination, particularly from overland runoff events following application. epa.gov Environmental modeling tools such as the FIRST model for surface water and the SCI-GROW model for groundwater are used to estimate potential environmental concentrations and assess risk. epa.gov
Acetamiprid is noted to be volatile, indicating a potential for distribution into the air. herts.ac.uk In aquatic systems, studies consistently show a clear pattern of distribution from the water column to the sediment over time under both aerobic and anaerobic conditions. regulations.govregulations.gov In an anaerobic aquatic metabolism study, Acetamiprid concentration in the water column fell to approximately 10% of the initial amount after 100 days, while it accumulated in the sediment to over 70%. regulations.gov This partitioning behavior is a key factor in its persistence and availability in aquatic ecosystems. Based on its low octanol-water partition coefficient (log Kow = 0.8), Acetamiprid is not expected to bioconcentrate significantly in organisms. psu.edu
Residue Dynamics in Crops and Soil
The dissipation of Acetamiprid from soil and crops is relatively rapid, though rates vary depending on environmental conditions and the specific matrix. In soil, the primary degradation pathway is aerobic metabolism, with reported half-lives ranging from less than one day to 8.2 days. epa.gov Other field studies have documented terrestrial field dissipation half-lives of less than 18 days. epa.gov One study found that over 90% of Acetamiprid residues in soil dissipated within 14 days. nih.gov However, dissipation can be slower in some soils; a study in southern Karnataka found half-lives ranging from 25.8 to 29.8 days depending on the soil type. cibtech.org
In crops, residue dissipation also occurs quickly. A study on watermelon found the half-life of Acetamiprid to be between 3.12 and 3.92 days. researchgate.net Due to this rapid dissipation and plant metabolism, residues in many crops can be below detectable levels by the time of harvest. For instance, in cotton, samples of lint, seed, oil, and soil collected 80 to 98 days after the final application showed no detectable residues. phytojournal.com
Table 3: Half-Life of Acetamiprid in Various Environmental Matrices
| Matrix | Half-Life (t½) | Source |
|---|---|---|
| Soil (General) | < 1 to 8.2 days | epa.gov |
| Soil (Karnataka, India) | 25.8 - 29.8 days | cibtech.org |
| Soil (Watermelon field) | 1.18 - 1.46 days | researchgate.net |
| Watermelon | 3.12 - 3.92 days | researchgate.net |
| Tomato (Open Field) | 1.80 days | ekb.eg |
| Tomato (Greenhouse) | 1.48 days | ekb.eg |
| Jalapeño Pepper (Open Field vs. Greenhouse) | More rapid dissipation in open field | mdpi.com |
The rate of Acetamiprid dissipation is influenced by a combination of environmental, plant-specific, and chemical factors. nih.gov Key environmental drivers include temperature and sunlight. nih.govacs.org Higher temperatures generally accelerate chemical and microbial degradation, leading to shorter half-lives. acs.org
A significant factor is the cultivation environment, specifically the difference between open-field and greenhouse conditions. A study on jalapeño peppers found that dissipation occurred more rapidly in the open field than in a greenhouse. mdpi.com The initial residue concentrations, half-lives, and residence times for Acetamiprid were all higher under greenhouse conditions. mdpi.comresearchgate.net This is attributed to the protected environment of a greenhouse, which can reduce exposure to degrading factors like direct solar radiation, wind, and rain, while also modifying plant metabolism and transpiration rates. mdpi.com
In contrast, a study on tomatoes reported a slightly faster half-life in the greenhouse (1.48 days) compared to the open field (1.80 days). ekb.eg This highlights that the interplay of factors like crop species, temperature, humidity, and light intensity can lead to different dissipation outcomes under protected cultivation versus open-field conditions. ekb.egmdpi.com
Temporal Changes in Residue Levels
The concentration and presence of Acetamiprid residues in the environment and on agricultural products are not static. They are subject to change over time due to degradation processes and regulatory updates based on new toxicological data.
Regulatory bodies, such as the European Food Safety Authority (EFSA), periodically review and amend the maximum residue levels (MRLs) permitted for pesticides in food products. agrinfo.euresearchgate.net Recently, the European Union has moved to lower the MRLs for Acetamiprid on a range of 38 plant and animal products. bav-institut.de This decision was prompted by a scientific reassessment that identified a lower acceptable daily intake (ADI) and acute reference dose (ARfD). agrinfo.euresearchgate.net Consequently, to ensure consumer safety, lower MRLs were deemed necessary for several commodities. agrinfo.eu
The most significant reductions have been to the limit of determination (LOD), which is the lowest concentration that can be reliably detected by analytical methods. agrinfo.eu Products particularly affected by these MRL reductions include bananas, currants, asparagus, lettuces, escaroles, chards, and spinach. agrinfo.eu For instance, the MRL for Acetamiprid in Chinese cabbage was set at 1.5 mg/kg and in cucumber at 0.3 mg/kg under one regulation, while broader national standards in China specify MRLs ranging from 0.02 to 5 mg/kg across different vegetables. nih.gov Such regulatory adjustments reflect the ongoing monitoring and temporal reassessment of pesticide residues. A new regulation is set to take effect in August 2025, following a six-month transition period. bav-institut.de
Studies also track the dissipation kinetics of Acetamiprid on crops to establish pre-harvest intervals. Research on kimchi cabbage, for example, has been conducted to determine the dissipation rates and pre-harvest residue limits for Acetamiprid, ensuring that levels fall below MRLs by the time of harvest. nih.gov The presence of Acetamiprid and other neonicotinoids in produce is also monitored by non-governmental organizations, with the substance being detected on common fruits and vegetables. mercola.com
Environmental Persistence and Bioaccumulation Potential
The environmental persistence of Acetamiprid varies significantly depending on the environmental compartment. epa.gov It is generally considered non-persistent in soil environments but can exhibit moderate to high persistence in aquatic systems under specific conditions. epa.govherts.ac.uk
The primary pathway for its breakdown in soil is aerobic metabolism, which is a comparatively rapid process. epa.govepa.gov The half-life of Acetamiprid in aerobic soil conditions is short, ranging from less than one day to 8.2 days across various soil types. epa.govamazonaws.com However, the compound is stable to hydrolysis at typical environmental temperatures and degrades relatively slowly through photolysis in water. epa.govepa.gov
In aquatic environments, its persistence is notably longer. Acetamiprid is metabolized moderately rapidly in aerobic aquatic systems, with a reported half-life of 45 days. epa.govamazonaws.com In anaerobic aquatic conditions, however, it is only slowly metabolized, with a half-life extending to 365 days. epa.govamazonaws.com While some sources note it is not persistent in soil, repeated applications can potentially lead to an accumulation in the environment over time. naturepest.com
Table 1: Half-life of Acetamiprid in Different Environmental Conditions
| Environmental Condition | Half-life (t½) | Reference |
|---|---|---|
| Aerobic Soil Metabolism | < 1 to 8.2 days | epa.govamazonaws.com |
| Terrestrial Field | < 18 days | amazonaws.com |
| Aerobic Aquatic Metabolism | 45 days | epa.govamazonaws.com |
| Anaerobic Aquatic Metabolism | 365 days | epa.govamazonaws.com |
The bioaccumulation potential of Acetamiprid is considered low. amazonaws.comnaturepest.com This is supported by its octanol/water partition coefficient (log Kow) of 0.8, which indicates a low tendency to bind to organic matter and accumulate in the fatty tissues of organisms. amazonaws.com Studies have shown that Acetamiprid does not significantly bioaccumulate in fish and sediment. epa.govnaturepest.com In oral dosing studies with rats, the compound was absorbed and metabolized quickly, with an estimated elimination half-life of less than a day and very little accumulation observed. amazonaws.com While some data has suggested a high potential for bioaccumulation, the general consensus from multiple environmental assessments is that the risk is low. herts.ac.uknaturepest.com
Table 2: Bioaccumulation Potential of Acetamiprid
| Parameter | Value | Indication | Reference |
|---|---|---|---|
| Octanol/Water Partition Coefficient (log Kow) | 0.8 | Low potential to bioaccumulate | amazonaws.com |
| Bioconcentration Factor (BCF) | 2 | Low | amazonaws.com |
Ecotoxicological Impact on Non Target Organisms
Effects on Pollinating Insects
The impact of acetamiprid (B1664982) on pollinators is a key area of environmental concern. Honey bees, as representative pollinating insects, have been the subject of numerous studies to determine the potential risks posed by this chemical.
Acetamiprid's interaction with the European honey bee (Apis mellifera) is complex, with effects ranging from acute toxicity to more subtle sublethal impacts on behavior and physiology.
Acetamiprid belongs to the cyano-substituted class of neonicotinoids, which laboratory studies have shown to be significantly less toxic to honey bees than the nitro-substituted class. cari.be The acute contact lethal dose (LD50) for acetamiprid is orders of magnitude higher than for nitro-substituted neonicotinoids like imidacloprid (B1192907), clothianidin, and thiamethoxam (B1682794). cari.befarmlandbirds.net For instance, the contact LD50 of acetamiprid is reported to be 7.1 µ g/bee , whereas the LD50 for imidacloprid is 18 ng/bee and for thiamethoxam is 30 ng/bee. cari.befarmlandbirds.net This means acetamiprid is about 395 times less toxic than imidacloprid by contact. cari.be Compared to thiamethoxam, acetamiprid's contact LD50 is approximately 100 times higher. nih.gov
Studies comparing acetamiprid to other pesticide classes, such as pyrethroids, have also been conducted. dergipark.org.tr In one study, acetamiprid did not cause more than 50% mortality even at the highest tested concentration, whereas thiamethoxam resulted in significantly higher mortality through oral exposure. dergipark.org.tr Generally, cyano-neonicotinoids like acetamiprid and thiacloprid (B134840) exhibit low acute toxicity to honey bees compared to organophosphate and nitro-neonicotinoid insecticides. bee.or.kr
Comparative Acute Contact Toxicity (LD50) of Neonicotinoids in Honey Bees
| Insecticide | Class | LD50 (per bee) | Source(s) |
|---|---|---|---|
| Imidacloprid | Nitro-substituted | 18 ng | cari.befarmlandbirds.net |
| Clothianidin | Nitro-substituted | 22 ng | cari.be |
| Thiamethoxam | Nitro-substituted | 30 ng | cari.befarmlandbirds.net |
| Acetamiprid | Cyano-substituted | 7.1 µg (7,100 ng) | cari.befarmlandbirds.net |
| Thiacloprid | Cyano-substituted | 14.6 µg (14,600 ng) | cari.befarmlandbirds.net |
Despite its lower acute toxicity, sublethal doses of acetamiprid can negatively affect honey bee health and behavior. bohrium.com Chronic exposure to acetamiprid during the larval stage can result in developmental issues such as reduced body size, malformations, and developmental delays. nih.gov
Research has identified several specific sublethal impacts:
Lifespan and Foraging: Exposure to acetamiprid at doses of 2 µ g/bee has been shown to significantly shorten the lifespan of worker bees. nih.gov It can also lead to premature foraging activity and a decrease in the number of foraging flights. nih.gov Doses above 1 µ g/bee have been confirmed to significantly reduce bee lifespan. bohrium.comresearchgate.net
Learning and Memory: Sublethal doses have a negative impact on the learning and memory capabilities of adult bees. nih.gov Oral consumption of just 0.1 µ g/bee was found to impair the long-term retention of olfactory learning. cari.be Other studies confirmed that doses of 0.5 µ g/bee and higher affected memory-related characteristics, including homing ability and the proboscis extension response (PER), a measure of olfactory memory. bohrium.comresearchgate.net
Motor Activity: Thoracic application of acetamiprid at doses of 0.1 and 0.5 µ g/bee led to increased locomotor activity in honey bees. cari.be
Summary of Sublethal Effects of Acetamiprid on Honey Bees
| Effect | Acetamiprid Dose | Source(s) |
|---|---|---|
| Reduced Lifespan | >1 µg/bee | bohrium.comnih.govresearchgate.net |
| Impaired Olfactory Learning | 0.1 µg/bee (oral) | cari.be |
| Impaired Homing Ability | ≥0.5 µg/bee (contact) | bohrium.comresearchgate.net |
| Induced Precocious Foraging | 2 µg/bee (contact) | nih.gov |
| Decreased Foraging Flights | 2 µg/bee (contact) | nih.gov |
| Increased Locomotor Activity | 0.1-0.5 µg/bee (contact) | cari.be |
The significant difference in toxicity between cyano-substituted and nitro-substituted neonicotinoids in honey bees is largely attributed to the bees' metabolic processes. cari.be The primary mechanism for this differential toxicity is detoxification by a superfamily of enzymes known as cytochrome P450 monooxygenases (P450s). cari.benih.gov
Honey bees possess specific P450 enzymes, particularly within the CYP9Q subfamily, that are highly efficient at metabolizing and detoxifying cyano-substituted neonicotinoids like acetamiprid and thiacloprid. pnas.org However, these same enzymes are not effective at breaking down the nitro-substituted compounds, which explains the latter's high toxicity to bees. pnas.org This P450-based detoxification is a critical molecular determinant of insecticide selectivity in honey bees. pnas.org The honey bee gut microbiota may also play a role by positively influencing the expression of these vital P450 genes. nih.gov
The toxicity of acetamiprid to honey bees can be dramatically increased when bees are simultaneously exposed to certain other chemical compounds, known as synergists. cari.befarmlandbirds.net This is particularly evident with fungicides that inhibit the action of P450 enzymes, the same enzymes bees rely on to detoxify acetamiprid. cari.benih.gov
When these ergosterol (B1671047) biosynthesis inhibitor (EBI) fungicides block the P450 detoxification pathway, the bee's ability to metabolize acetamiprid is compromised, leading to a substantial increase in its toxicity. nih.govresearchgate.net For example, laboratory studies have shown that the fungicide propiconazole (B1679638) can increase the contact toxicity of acetamiprid by 105-fold. cari.befarmlandbirds.net Another synergist, piperonyl butoxide, which is a known P450 inhibitor, increased acetamiprid's toxicity by 6-fold. farmlandbirds.net These findings demonstrate that under certain field conditions where multiple pesticides are used, acetamiprid can become as toxic to honey bees as the more potent neonicotinoids. farmlandbirds.net
Synergistic Increase in Acetamiprid Toxicity to Honey Bees by P450 Inhibitors
| Synergist | Class | Fold Increase in Toxicity | Source(s) |
|---|---|---|---|
| Propiconazole | EBI Fungicide | 105x | cari.befarmlandbirds.net |
| Triflumizole | EBI Fungicide | 244x | cari.be |
| Piperonyl Butoxide | Synergist | 6x | farmlandbirds.net |
The honey bee gut is home to a specialized community of bacteria that is crucial for bee health, influencing nutrition, immune function, and metabolism. mdpi.comnih.gov Exposure to acetamiprid has been shown to significantly disrupt this intestinal microbial community in both adult and larval honey bees. mdpi.comnih.gov
In adult bees, acetamiprid exposure led to a significant increase in the relative abundance of the genus Commensalibacter, while simultaneously decreasing the levels of two core gut bacteria, Bifidobacterium and Gilliamella. mdpi.comnih.gov In larvae, a notable reduction in the genus Bombella was observed. mdpi.comnih.gov These alterations in the gut microbiota were associated with disruptions in metabolic pathways related to energy and neurometabolism, suggesting that acetamiprid can indirectly affect bee health by compromising the function of their essential gut symbionts. mdpi.comnih.gov Another study found that while acetamiprid did not inhibit bacterial growth in laboratory cultures, it did alter the gut community structure within bees in a cage experiment. nih.gov
Beneficial Insect Predators and Parasitoids
The compatibility of systemic insecticides like neonicotinoids with natural enemies is a crucial aspect of integrated pest management (IPM) programs. nih.govresearchgate.net The widespread use of these chemicals can pose risks to beneficial organisms such as predators and parasitoids. nih.govnih.gov
Acetamiprid has been shown to have significant adverse effects on the immature stages of various beneficial predators. nih.govresearchgate.net For the predator Eriopis connexa, acetamiprid reduced egg hatching by 34% to 100% and disrupted embryogenesis at all tested concentrations. nih.govresearchgate.net The larval stages also showed high susceptibility, with second instar larvae being more vulnerable than fourth instar larvae. nih.govresearchgate.net For instance, a 100% mortality rate for E. connexa larvae was observed starting from a concentration representing 10% of the maximum field recommendation. nih.gov
Similarly, for the predatory mite Amblyseius cucumeris, acetamiprid exposure reduced survival rates and development time at various life stages, although it did not affect the hatching rates of exposed eggs. nih.gov In the case of the predator Chrysopa pallens, sublethal doses of acetamiprid significantly prolonged the duration of larval and pupal stages. nih.govdoaj.org
Table 2: Impact of Acetamiprid on Developmental Stages of Beneficial Insects
| Species | Developmental Stage | Observed Effect | Reference |
|---|---|---|---|
| Eriopis connexa | Egg | Reduced hatching (34-100%), disrupted embryogenesis | nih.gov, researchgate.net |
| Eriopis connexa | Larva | High mortality (up to 100%), 2nd instar more susceptible | nih.gov, researchgate.net |
| Amblyseius cucumeris | Larva/Pupa | Reduced survival rates and development time | nih.gov |
| Chrysopa pallens | Larva/Pupa | Prolonged duration of stages | nih.gov, doaj.org |
Beyond direct mortality, sublethal exposure to acetamiprid can severely affect the reproductive capabilities of beneficial insects. For Eriopis connexa females that survived larval exposure, fecundity was reduced by 22% to 44% and fertility by 37% to 45%. nih.govresearchgate.net In the predatory mite Amblyseius cucumeris, acetamiprid concentrations higher than 2.24 mg a.i. L-1 had a serious effect on the oviposition capacity of female adults. nih.gov
For the key egg parasitoid Trichogramma dendrolimi, sublethal exposure to acetamiprid significantly reduced parasitism and emergence rates. nih.gov Studies on the soybean aphid, Aphis glycines, showed that exposure to both LC30 and LC50 concentrations of acetamiprid significantly decreased the fecundity of female adults, as well as the net reproductive rate and intrinsic rate of increase. nih.govmdpi.com Similarly, while acetamiprid did not significantly affect the intrinsic rate of increase (r) or net reproductive rate (R0) for Chrysopa pallens at the tested sublethal doses, it did prolong the preoviposition period. nih.gov These findings indicate that even at concentrations that are not immediately lethal, acetamiprid can disrupt the population dynamics of beneficial species, potentially undermining their role in pest control. nih.govnih.gov
Effects on Aquatic Organisms
Neonicotinoid insecticides like acetamiprid can enter aquatic ecosystems through various pathways, where they can pose a considerable danger to non-target organisms. mdpi.comnih.gov Although acetamiprid is not considered persistent in soil, it can be persistent in water. wikipedia.org It is generally classified as moderately toxic to aquatic organisms. wikipedia.orgherts.ac.uk While its high water solubility increases its mobility and potential for leaching into groundwater, it degrades rapidly in aerobic conditions, which can minimize off-site movement. naturepest.com
Studies have shown that acetamiprid has a low potential for bioaccumulation in fish. naturepest.com However, chronic exposure can lead to significant adverse effects. Long-term exposure of zebrafish (Danio rerio) to environmentally relevant concentrations of acetamiprid resulted in accumulation of the parent compound and its metabolite, acetamiprid-N-desmethyl, in adult fish and their offspring. acs.org This exposure caused significant feminization in the parent fish, altered hormone levels, and upregulated genes associated with steroid production in females while downregulating them in males. acs.org Furthermore, parental exposure led to decreased hatchability and increased malformation rates in the F1 generation embryos. acs.org These findings suggest that chronic exposure to acetamiprid can impair endocrine functions and have transgenerational effects on fish. acs.org
Table 3: Summary of Acetamiprid Effects on Aquatic Organisms
| Organism Group | Key Findings | Reference |
|---|---|---|
| General Aquatic Life | Moderately toxic; persistent in water systems. | wikipedia.org, herts.ac.uk |
| Aquatic Invertebrates | Poses a moderate risk. | naturepest.com |
| Fish (Danio rerio) | Low bioaccumulation potential. | naturepest.com |
| Fish (Danio rerio) | Chronic exposure leads to feminization, altered hormone levels, and reproductive dysfunction. | acs.org |
| Fish Offspring (Danio rerio) | Parental exposure decreases hatchability and increases malformation. | acs.org |
Effects on Fish and Amphibians
Effects on Avian Species
Exposure to acetamiprid can have significant adverse effects on the reproductive systems of avian species. nih.gov In a study on Japanese quail (Coturnix japonica), acetamiprid administration resulted in hormonal imbalances and histopathological changes in reproductive organs. researchgate.net In male quails, a significant decrease in testosterone (B1683101) and luteinizing hormone (LH) levels was observed, while follicle-stimulating hormone (FSH) levels increased. researchgate.net Female quails treated with acetamiprid showed a significant enhancement in estradiol (B170435) levels, with progesterone (B1679170) concentrations increasing at higher doses. researchgate.net Histopathological examination revealed changes in the testis, ovary, and oviduct. researchgate.net
Sublethal, field-realistic doses of acetamiprid have also been shown to impact male songbirds. nih.govscimatic.org In house sparrows (Passer domesticus), oral doses of acetamiprid led to a significant decline in sperm density. nih.govscimatic.org This was accompanied by a decrease in the activity of the antioxidant enzyme superoxide (B77818) dismutase (SOD) in the sperm. nih.govscimatic.org These findings suggest that even low levels of acetamiprid exposure can negatively affect the fertility of passerine birds. nih.gov While some pesticides are known to cause eggshell thinning, this specific effect has not been detailed for acetamiprid in the provided context. usgs.gov
The table below summarizes the reproductive effects of Acetamiprid in avian species.
Interactive Data Table: Reproductive Effects of Acetamiprid in Avian Species
| Species | Effect | Observation | Reference |
|---|---|---|---|
| Japanese Quail (Male) | Hormonal Levels | Decreased Testosterone and LH, Increased FSH | researchgate.net |
| Japanese Quail (Female) | Hormonal Levels | Increased Estradiol and Progesterone | researchgate.net |
| Japanese Quail | Histopathology | Changes in testis, ovary, and oviduct | researchgate.net |
| House Sparrow (Male) | Sperm Quality | Significant decline in sperm density | nih.govscimatic.org |
Metabolic and Morphological Alterations
Acetamiprid, a neonicotinoid insecticide, has been observed to induce a range of metabolic and morphological changes in non-target organisms. In the pea aphid, Acyrthosiphon pisum, adaptation to acetamiprid has been linked to significant alterations in the expression of genes associated with carbon and fatty acid metabolism. nih.gov Specifically, there is an increased expression of genes involved in the synthesis of the epidermal wax layer, suggesting the development of a thicker protective barrier as a response to the insecticide. nih.gov
In mammals, studies on PC12 cells, a rat pheochromocytoma cell line, have shown that acetamiprid can decrease cell viability and induce oxidative stress. nih.gov This is characterized by the generation of reactive oxygen species (ROS) and subsequent lipid peroxidation. nih.gov Furthermore, acetamiprid exposure has been linked to a reduction in the mitochondrial membrane potential and the induction of caspase-dependent apoptosis. nih.gov The metabolic pathways of acetamiprid in plants and mammals show similarities in phase I metabolites; however, phase II metabolites differ in their conjugating moieties. maff.go.jp Plants form O- and N-glucosides and -gentiobiosides, as well as amino acid conjugates, which are novel plant-specific metabolites. maff.go.jp
Morphological changes have also been documented in various organisms. In earthworms, exposure to acetamiprid can lead to a variety of adverse effects, including bulging of the anterior end, body constriction, swelling of the preclitellar region and clitellum, and a tapered and swollen posterior end. shin-norinco.com More severe effects at higher concentrations include the oozing of coelomic fluid, loosened segments, the formation of knot-like structures, cuticle rupture, and desegmentation. shin-norinco.com Dark coloration, leakage of hemocoel, perforated cuticle, and epidermal peeling have also been observed. shin-norinco.com In some cases, exposure to high concentrations of acetamiprid has resulted in the winding of the body, loss of pigmentation, and the severing of the posterior part of the body, leading to lesions and bloody wounds. ajol.info
Effects on Terrestrial Invertebrates (e.g., Earthworms)
Acetamiprid poses a significant risk to terrestrial invertebrates, particularly earthworms, which are vital for maintaining soil health. environmentandecology.com Studies have shown that acetamiprid can cause a range of adverse effects in earthworms, from behavioral changes to mortality. shin-norinco.comresearchgate.net Exposure to this insecticide can lead to immobility, rigidity, and a decrease in biomass and growth rate. researchgate.net
Behavioral responses in earthworms, such as digging activity, are negatively impacted by increasing concentrations of acetamiprid. researchgate.net Furthermore, earthworms may exhibit an avoidance response to soils treated with higher concentrations of the pesticide. researchgate.net Morphological alterations are also common, with observed effects including weight loss and a concentration-dependent decrease in growth rate. shin-norinco.comresearchgate.net At a cellular level, acetamiprid has been shown to induce histological alterations in the epidermis and muscle fibers of earthworms. ajol.info
The lethal effects of acetamiprid on earthworms have been documented, with the LC50 (the concentration that kills 50% of the test organisms) being a key indicator of its toxicity. For the earthworm species Aporrectodea longa, the LC50 was determined to be 2.52 mg/kg after 14 days of exposure. researchgate.net In another study with Eisenia fetida, the LC50 was found to be 0.165 µg/cm². shin-norinco.comenvironmentandecology.com The mortality rate of earthworms increases proportionally with the concentration of acetamiprid. ajol.info
Table 1: Effects of Acetamiprid on Earthworms
| Effect | Species | Observations |
|---|---|---|
| Behavioral | Aporrectodea longa | Decreased digging activity, avoidance of treated soil. researchgate.net |
| Morphological | Aporrectodea longa, Eisenia fetida, Lumbricus terrestris | Weight loss, reduced growth rate, body constriction, swelling, cuticle rupture. shin-norinco.comajol.inforesearchgate.net |
| Physiological | Aporrectodea longa | Alterations in stress markers like Catalase and Glutathione-S-transferase. researchgate.net |
| Mortality | Aporrectodea longa, Eisenia fetida | LC50 of 2.52 mg/kg for A. longa and 0.165 µg/cm² for E. fetida. shin-norinco.comenvironmentandecology.comresearchgate.net |
Drastic Effects on Soil Fertility
The widespread use of acetamiprid can have detrimental effects on soil fertility, primarily through its impact on beneficial soil organisms and key biochemical processes. researchgate.netchinapesticidefactory.com Earthworms, which play a crucial role in maintaining soil structure and nutrient cycling, are particularly susceptible to this insecticide. environmentandecology.comresearchgate.net A reduction in earthworm populations due to acetamiprid toxicity can lead to decreased soil porosity and aeration, and a slower rate of organic matter decomposition, all of which are vital for soil health. environmentandecology.com
Cytotoxicity and Aberrant Cell Frequency
Acetamiprid has demonstrated cytotoxic and genotoxic effects in various cell types. Studies on mammalian cells have shown that acetamiprid can induce cytotoxicity in a concentration-dependent manner. nih.govmaff.go.jp For instance, in CaCo-2 cells, a significant decrease in cell survival was observed at certain concentrations. maff.go.jp This insecticide has been found to induce single-strand DNA breaks, indicating its clastogenic potential. maff.go.jp
In addition to its effects on mammalian cells, acetamiprid has been shown to induce the formation of micronuclei during the cell division of fava bean root tip cells, indicating its potential to cause genetic damage in plants. mdpi.comresearchgate.net Research on PC12 cells has further revealed that acetamiprid can induce a concentration-dependent increase in DNA damage, as demonstrated by the Comet assay. nih.gov These findings highlight the potential for acetamiprid to cause cellular damage and genetic aberrations in non-target organisms.
Table 2: Cytotoxic and Genotoxic Effects of Acetamiprid
| Cell Type | Effect | Observation |
|---|---|---|
| CaCo-2 (human colon adenocarcinoma) | Cytotoxicity, Genotoxicity | Decreased cell survival, induction of single-strand DNA breaks. maff.go.jp |
| Fava Bean Root Tip Cells | Genotoxicity | Induced formation of micronuclei. mdpi.comresearchgate.net |
| PC12 (rat pheochromocytoma) | Cytotoxicity, Genotoxicity | Decreased cell viability, concentration-dependent increase in DNA damage. nih.gov |
Effects on Soil Microbial Community Structure and Function
Studies have shown that acetamiprid can inhibit important soil processes such as soil respiration and phosphatase activity. researchgate.netmdpi.com The impact on microbial communities is complex, with some studies indicating a decrease in the abundance of certain bacterial and fungal groups, while others show an increase in the relative abundance of specific phyla. mdpi.comresearchgate.net For example, acetamiprid treatment has been observed to decrease the relative abundance of Acidobacteria and Chloroflexi, while increasing the abundance of Firmicutes, Proteobacteria, and Bacteroidetes. mdpi.com
Alterations in Microbial Abundance and Diversity
Acetamiprid has been shown to cause significant shifts in the abundance and diversity of soil microbial communities. mdpi.comresearchgate.net High-throughput sequencing has revealed that acetamiprid can alter the composition of bacterial communities at the phylum level. mdpi.com For example, in some soil samples, treatment with acetamiprid led to a significant increase in the relative abundance of Firmicutes, Proteobacteria, and Bacteroidetes, while markedly decreasing the relative abundance of Acidobacteria and Chloroflexi. mdpi.com At the genus level, acetamiprid has been found to elevate the relative abundance of Acidithiobacillus. researchgate.net
In terms of fungal communities, acetamiprid can also induce changes. The relative abundance of Ascomycota and Mortierellomycota has been observed to decrease in treated soil samples, while the relative abundance of Basidiomycota, which are known to degrade recalcitrant organic matter, may increase. nih.gov In honeybees, acetamiprid exposure has been shown to significantly disrupt the gut microbiota, leading to a notable increase in the relative abundance of Commensalibacter and a decrease in Bifidobacterium and Gilliamella in adult bees. nih.gov In larvae, a significant reduction in Bombella has been observed. nih.gov
Table 3: Effects of Acetamiprid on Microbial Abundance
| Organism/Environment | Phylum/Genus | Effect |
|---|---|---|
| Soil Bacteria | Firmicutes, Proteobacteria, Bacteroidetes | Increased relative abundance. mdpi.com |
| Acidobacteria, Chloroflexi | Decreased relative abundance. mdpi.com | |
| Acidithiobacillus | Increased relative abundance. researchgate.net | |
| Soil Fungi | Ascomycota, Mortierellomycota | Decreased relative abundance. nih.gov |
| Basidiomycota | Increased relative abundance. nih.gov | |
| Honeybee Gut (Adult) | Commensalibacter | Increased relative abundance. nih.gov |
| Bifidobacterium, Gilliamella | Decreased relative abundance. nih.gov | |
| Honeybee Gut (Larva) | Bombella | Decreased relative abundance. nih.gov |
Role of Microbial Consortia in Degradation
Microbial consortia, which are communities of different microbial species, have demonstrated significant potential in the biodegradation of acetamiprid. nih.govfrontiersin.orgnih.gov These consortia can utilize acetamiprid as a sole source of carbon for growth and can be enriched from contaminated soils. nih.govfrontiersin.org The synergistic interactions within these communities often lead to more effective and complete degradation of the pesticide compared to single microbial strains. researchgate.netfrontiersin.org
One such consortium, designated ACE-3, was able to degrade 96% of an initial acetamiprid concentration within 144 hours. nih.gov The degradation efficiency of this consortium was found to be positively associated with the inoculum size. nih.gov High-throughput sequencing of the ACE-3 consortium revealed a diverse community with dominant genera including Stenotrophomonas, Afipia, Acinetobacter, and Sphingobium. nih.govnih.gov The degradation of acetamiprid by such consortia proceeds through various metabolic intermediates. nih.gov The use of microbial consortia is considered an ecologically stable and promising strategy for the bioremediation of acetamiprid-contaminated environments. nih.govfrontiersin.org
Effects on Non-Target Plants
Acetamiprid, a systemic insecticide, is designed to be absorbed and distributed throughout a plant's tissues, a characteristic that makes it effective against herbivorous insects. springernature.combeyondpesticides.orgucanr.edu This systemic nature means the chemical is present in various parts of the plant, including nectar, pollen, and fruit. beyondpesticides.orgpan-europe.info While primarily targeting insects, the potential for phytotoxic effects on non-target plants is a key aspect of its environmental risk profile.
Research into the direct effects of Acetamiprid on non-target plants has yielded varied results. Some studies indicate a potential for phytotoxicity, particularly concerning seed germination and early growth. nih.gov For instance, specific concentrations of Acetamiprid have been shown to hinder seed respiration, which can inhibit the germination process. nih.gov Conversely, other assessments have found minimal risk. The U.S. Environmental Protection Agency (EPA) concluded that the use of Acetamiprid would likely pose a minimal risk to non-target plants. epa.gov Similarly, research on young forest trees treated with Acetamiprid to prevent insect damage found that it provided high levels of protection against pests without causing any observable phytotoxicity to the trees themselves. oup.com
Detailed laboratory studies have quantified the impact on certain plant species. Experiments on cabbage (Brassica oleracea) revealed that Acetamiprid can inhibit both seed germination and seedling growth. nih.gov The inhibitory effect was found to be more significant than that of its metabolites, with a notable reduction in seed sprouting observed at specific concentrations. nih.gov The germination length of cabbage seedlings was also found to decrease as the concentration of Acetamiprid increased. nih.gov
The presence of Acetamiprid and its metabolites can be detected in plant tissues following application. biorxiv.org One study detected mean concentrations of 267 (±78) ng/g of Acetamiprid and 62 (±33) ng/g of its metabolite, acetamiprid-N-desmethyl, in plant material two days after application. biorxiv.org Residues of both compounds were still detectable in the plant tissue up to 30 days after the initial treatment. biorxiv.org
Table 1: Effect of Acetamiprid on Cabbage (Brassica oleracea) Seed Germination
| Treatment Group | Concentration | Effect on Seed Germination | Source |
| Acetamiprid | 100 mg/L | Significant inhibition of seed sprouting. | nih.gov |
| Acetamiprid | Various | Inhibited seed germination; 18.00% to 28.66% lower germination rate compared to its metabolites. | nih.gov |
| Metabolites | Various | Less inhibitory to germination than the parent Acetamiprid compound. | nih.gov |
Table 2: Effect of Acetamiprid on Cabbage (Brassica oleracea) Seedling Growth
| Treatment Group | Concentration | Effect on Germination Length | Source |
| Acetamiprid | Increasing Concentrations | Decreased germination length. | nih.gov |
| Metabolites | Increasing Concentrations | Decreased germination length. | nih.gov |
| Metabolites | 5 mg/L | Seedling length was similar to the control group. | nih.gov |
Mammalian Toxicology and Health Implications
Mechanism of Mammalian Toxicity: Interaction with nAChRs
While acetamiprid (B1664982) has a higher affinity for insect nicotinic acetylcholine (B1216132) receptors (nAChRs), it also interacts with mammalian nAChRs, which is a key mechanism of its toxicity in mammals. mdpi.complos.org Neonicotinoids share a chemical structure similar to nicotine (B1678760) and function as agonists at nAChRs. plos.org In mammals, these receptors are crucial for cholinergic synaptic transmission, which plays a vital role in processes like rapid neurotransmission, learning, and memory. mdpi.com
Studies have demonstrated that acetamiprid can act as an agonist at mammalian nAChRs. plos.orgmdpi.com For instance, research on neonatal rat cerebellar neurons showed that acetamiprid exerted effects similar to nicotine at these receptors. plos.org Furthermore, exposure to acetamiprid has been shown to inhibit the mRNA expression of specific nAChR subunits, such as α3, α4, and α7, in the cerebellar cells and various brain regions of rats, as well as in the testes of mice. iscientific.orgmdpi.com This interaction can disrupt normal nerve transmission and lead to a range of toxicological outcomes. mdpi.com
Toxicokinetics and Residue Detection in Mammalian Tissues
The toxicokinetics of acetamiprid involve its absorption, distribution, metabolism, and excretion in mammalian bodies. Following oral ingestion, acetamiprid is absorbed from the intestinal tract and distributed to numerous organs via the bloodstream, and it is capable of crossing the blood-brain and blood-testis barriers. mdpi.comresearchgate.net The liver is the primary site of metabolism, where it is converted into metabolites like N-desmethyl-acetamiprid. iscientific.org These metabolites, along with the parent compound, are ultimately excreted, primarily through urine. mdpi.comresearchgate.net Due to its water solubility and low molecular weight, it is believed to pass easily through the glomerulus in the kidney. mdpi.com
Residues of acetamiprid and its metabolites have been detected in various mammalian tissues and fluids, indicating systemic exposure and distribution. researchgate.netresearchgate.net
Research has consistently shown that acetamiprid accumulates in specific organs, notably the liver and testes. iscientific.orgmdpi.com The liver, being the main organ for detoxification, is particularly susceptible to the accumulation of environmental toxins like acetamiprid. mdpi.com Studies in mice have reported higher concentrations of acetamiprid residues in the liver compared to other organs like the kidney, suggesting organ-specific accumulation. researchgate.net Similarly, accumulation in the testes has been observed in rodents, raising concerns about its potential effects on the male reproductive system. mdpi.comresearchgate.net One study noted that the concentration of acetamiprid was higher in the testis than in the blood of rats. researchgate.net
Evidence of acetamiprid exposure is found through the detection of its residues in various biological samples. The parent compound and its metabolites, such as N-desmethyl-acetamiprid, are detectable in the urine of exposed individuals and animals. iscientific.orgnih.gov Residues have also been reported in the digestive tract following exposure. iscientific.orgmdpi.com Furthermore, acetamiprid can cross the blood-brain barrier, leading to its detection and accumulation in brain tissue. iscientific.orgistanbul.edu.tr Recent studies also highlight that acetamiprid exposure can alter the composition of intestinal flora, indicating a significant interaction within the gut. nih.gov
Table 1: Toxicokinetics and Residue Detection of Acetamiprid in Mammalian Tissues
| Parameter | Finding | Affected Tissues/Fluids | Source |
|---|---|---|---|
| Primary Route of Metabolism | The liver metabolizes acetamiprid, with N-desmethyl-acetamiprid being a major metabolite. | Liver | iscientific.org |
| Primary Route of Excretion | Excreted primarily through the kidneys into the urine. | Kidneys, Urine | mdpi.com |
| Tissue Accumulation | Acetamiprid shows organ-specific accumulation, with higher concentrations found in the liver and testes. | Liver, Testis | iscientific.orgmdpi.comresearchgate.net |
| Residue Detection | Residues of acetamiprid and its metabolites have been identified in various biological samples. | Urine, Digestive Tract, Brain | iscientific.orgmdpi.comnih.govnih.gov |
Organ-Specific Toxicological Effects
Prolonged or significant exposure to acetamiprid can lead to toxicity in several organs, with the liver and kidneys being particularly vulnerable. researchgate.net This organ-specific damage is often linked to oxidative stress, a state where the production of reactive oxygen species overwhelms the body's antioxidant defenses, leading to cellular damage. researchgate.net
Hepatorenal toxicity refers to the simultaneous damage to the liver and kidneys. As the primary organ for metabolizing foreign substances, the liver is a direct target for acetamiprid toxicity. mdpi.com The kidneys are also susceptible as they are responsible for filtering and excreting the compound and its metabolites from the body. mdpi.com Studies in rats have shown that sub-chronic oral exposure to acetamiprid induces oxidative stress-mediated structural and biochemical alterations in both the liver and kidneys. iscientific.orgresearchgate.net This damage is often dose-dependent. iscientific.org
Exposure to acetamiprid can cause significant and severe degenerative changes to the histological architecture of the liver and kidneys. researchgate.netthesciencein.org Histopathological examinations of rats exposed to acetamiprid revealed considerable structural damage in these organs. researchgate.net In the liver, these changes can manifest as hepatocyte hypertrophy (enlargement of liver cells). istanbul.edu.tr In both the liver and kidneys, exposure has been linked to an increase in oxidative damage to lipids and proteins and alterations in the levels of endogenous antioxidant enzymes. researchgate.netthesciencein.org Furthermore, studies have shown that acetamiprid administration can upregulate the expression of genes that promote apoptosis (programmed cell death), such as Bax and caspase-3, while downregulating anti-apoptotic genes like Bcl-2 in both liver and kidney tissues. researchgate.netthesciencein.org
Table 2: Organ-Specific Toxicological Effects of Acetamiprid
| Effect | Description | Affected Organs | Source |
|---|---|---|---|
| Hepatorenal Toxicity | Induction of oxidative stress leading to biochemical and structural damage. | Liver, Kidneys | iscientific.orgresearchgate.net |
| Structural Alterations | Severe degenerative changes in the histological architecture. | Liver, Kidneys | researchgate.netthesciencein.org |
| Cellular Changes | Hepatocyte hypertrophy (enlargement of liver cells). | Liver | istanbul.edu.tr |
| Apoptosis Induction | Upregulation of pro-apoptotic genes (Bax, caspase-3) and downregulation of anti-apoptotic genes (Bcl-2). | Liver, Kidneys | researchgate.netthesciencein.org |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Acetamiprid |
| Nicotine |
| N-desmethyl-acetamiprid |
| Bax |
| Bcl-2 |
Hepatorenal Toxicity
Hematological and Biochemical Alterations
Exposure to acetamiprid has been demonstrated to induce notable changes in the hematological and biochemical profiles of mammals. Studies in Wistar rats have shown that subchronic oral administration of acetamiprid can lead to significant alterations in blood components. Specifically, a decrease in red blood cell (RBC) count, hemoglobin (HGB), and hematocrit (HCT) has been observed at higher doses. nih.gov Conversely, the same dosing regimens resulted in a significant increase in white blood cell (WBC) and platelet (PLT) counts. nih.gov
In addition to these hematological effects, acetamiprid exposure is associated with biochemical markers of liver toxicity. Increased activity of liver enzymes such as aspartate aminotransferase (AST), alanine (B10760859) aminotransferase (ALT), alkaline phosphatase (ALP), and lactate (B86563) dehydrogenase (LDH) has been reported, suggesting a loss of hepatic membrane integrity and hepatocellular damage. nih.gov Furthermore, a reduction in the levels of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT), coupled with a rise in lipid peroxidation, points towards acetamiprid-induced oxidative stress in the liver. nih.gov Other biochemical changes noted in male albino rats include a significant decrease in total antioxidant capacity (TAC) and uric acid levels. researchgate.net
Table 1: Hematological and Biochemical Alterations Induced by Acetamiprid in Rats
| Parameter | Direction of Change | Species/Study Model |
|---|---|---|
| Red Blood Cells (RBC) | Decrease | Wistar Rats nih.gov |
| Hemoglobin (HGB) | Decrease | Wistar Rats nih.gov |
| Hematocrit (HCT) | Decrease | Wistar Rats nih.gov |
| White Blood Cells (WBC) | Increase | Wistar Rats nih.gov |
| Platelets (PLT) | Increase | Wistar Rats nih.gov |
| Aspartate Aminotransferase (AST) | Increase | Wistar Rats nih.gov |
| Alanine Aminotransferase (ALT) | Increase | Wistar Rats nih.gov |
| Alkaline Phosphatase (ALP) | Increase | Wistar Rats nih.gov |
| Lactate Dehydrogenase (LDH) | Increase | Wistar Rats nih.gov |
| Superoxide Dismutase (SOD) | Decrease | Wistar Rats nih.gov |
| Catalase (CAT) | Decrease | Wistar Rats nih.gov |
| Total Antioxidant Capacity (TAC) | Decrease | Male Albino Rats researchgate.net |
Neurotoxicity
Acetamiprid is known to exert neurotoxic effects, primarily through its interaction with nicotinic acetylcholine receptors (nAChRs) in the mammalian nervous system. nih.govnih.gov This interaction can lead to a range of behavioral, physiological, and molecular changes.
Behavioral and Physiological Effects
Studies have indicated that acetamiprid can affect neuronal development and function. nih.gov Exposure during developmental stages has been linked to decreased pup body weights, reduced pre-weaning survival, and a diminished maximum auditory startle response. nih.gov In adult male mice, early-life exposure to acetamiprid has been shown to cause learning, memory, and emotional abnormalities. plos.org Specifically, exposure during the postnatal lactation period led to both learning and emotional deficits in adulthood. plos.org Furthermore, in utero and lactational exposure in male mice has been associated with a significant reduction in anxiety levels and an increase in socio-sexual and aggressive behaviors. nih.govdntb.gov.ua
Physiologically, acetamiprid has been shown to have nicotine-like excitatory effects on mammalian nAChRs, which can disrupt normal neural signaling. nih.gov It can evoke significant excitatory calcium influxes in cerebellar neurons, indicating a direct impact on neural activity. nih.gov
Inhibition of nAChR Subunit Expression in Brain Regions
Acetamiprid's neurotoxicity is fundamentally linked to its action on nAChRs, which are composed of various subunits. Research has shown that acetamiprid can alter the expression of these subunits in different regions of the mammalian brain. In mice, acetamiprid was found to accumulate in various brain regions, with the highest concentrations observed in the midbrain. This accumulation was correlated with changes in nAChR subunit expression.
A notable finding is the decreased expression of the β2 nAChR subunit in multiple brain regions following acetamiprid exposure. While the expression of α4 and α7 nAChR subunits was also lower in the midbrain, the most consistent effect across several brain areas was on the β2 subunit. In neonatal rat cerebellar cultures, which express α3, α4, and α7 nAChR subunits, acetamiprid was shown to exert excitatory effects, suggesting agonist activity at these receptors. nih.govnih.gov
Table 2: Effects of Acetamiprid on nAChR Subunit Expression in Mammalian Brain
| nAChR Subunit | Effect | Brain Region(s) | Species/Study Model |
|---|---|---|---|
| β2 | Decreased Expression | Multiple brain regions including diencephalon, midbrain, medulla oblongata, cerebellum, and corpus striatum | Mice |
| α4 | Lower Expression | Midbrain | Mice |
| α7 | Lower Expression | Midbrain | Mice |
| α3, α4, α7 | Agonist Activity (Excitatory Effects) | Cerebellar Neurons | Neonatal Rats nih.govnih.gov |
Reproductive Toxicity
Acetamiprid has been identified as a reproductive toxicant in mammals, affecting both male and female reproductive systems through various mechanisms, including oxidative stress and hormonal disruption.
Effects on Male Reproductive System (e.g., Sperm Concentration, Testosterone (B1683101) Levels, Spermatogenesis Disruption)
In male rats, subchronic exposure to acetamiprid has been shown to cause a dose-dependent decrease in sperm concentration and plasma testosterone levels. Conversely, levels of gonadotropin-releasing hormone (GnRH), follicle-stimulating hormone (FSH), and luteinizing hormone (LH) were found to increase at low and medium doses. However, at high doses, LH, FSH, and GnRH levels were decreased.
Histological examinations of the testes have revealed that acetamiprid can induce apoptosis (programmed cell death) and dramatically decrease the proliferation index of spermatogenic cells. This disruption of spermatogenesis is further evidenced by a reduction in the number of spermatogenic cells and the sloughing of some cells into the lumen of the seminiferous tubules. The underlying mechanisms for these effects are thought to be associated with acetamiprid-induced oxidative stress in the testes, characterized by lipid peroxidation and depletion of glutathione (B108866) (GSH). Acetamiprid exposure also leads to an increase in malondialdehyde (MDA) and nitric oxide (NO) levels in Leydig cells, which are responsible for testosterone production.
Table 3: Effects of Acetamiprid on the Male Reproductive System
| Parameter | Effect | Species/Study Model |
|---|---|---|
| Sperm Concentration | Decreased (dose-dependent) | Male Rats |
| Plasma Testosterone | Decreased (dose-dependent) | Male Rats |
| Luteinizing Hormone (LH) | Increased (low/medium dose), Decreased (high dose) | Male Rats |
| Follicle-Stimulating Hormone (FSH) | Increased (low/medium dose), Decreased (high dose) | Male Rats |
| Gonadotropin-Releasing Hormone (GnRH) | Increased (low/medium dose), Decreased (high dose) | Male Rats |
| Spermatogenesis | Disruption, Apoptosis, Decreased Proliferation | Male Rats |
| Testicular Oxidative Stress | Increased | Male Rats |
Effects on Female Reproductive System (e.g., Pathomorphological Alterations in Follicles, Metabolic Changes in Ovaries)
In females, acetamiprid exposure has been linked to adverse effects on the ovaries and oocytes. Studies in female mice have demonstrated that acetamiprid can induce histological damage to the ovaries, leading to an increased number of atretic (degenerating) follicles. These changes suggest that acetamiprid may impair follicular development by disrupting the proliferation of follicular cells.
Furthermore, acetamiprid has been shown to decrease the quality of oocytes. In vitro studies on porcine oocytes have indicated that acetamiprid can reduce the rate of nuclear maturation and cause chromosomal damage. These pathomorphological and metabolic alterations in the ovaries can negatively impact female fertility. The proposed mechanism for this toxicity involves the induction of oxidative stress within the female reproductive system.
Table 4: Effects of Acetamiprid on the Female Reproductive System
| Parameter | Effect | Species/Study Model |
|---|---|---|
| Ovarian Follicles | Increased atresia, Pathomorphological alterations | Female Mice |
| Oocyte Quality | Decreased | Female Mice |
| Oocyte Nuclear Maturation | Reduced Rate | Porcine Oocytes (in vitro) |
| Chromosomes in Oocytes | Damage | Porcine Oocytes (in vitro) |
Oxidative Stress in Reproductive Tissues
Exposure to acetamiprid has been linked to the induction of oxidative stress in male reproductive tissues. nih.govresearchgate.net Studies have demonstrated that acetamiprid administration can lead to an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense systems in the testes. nih.govnih.gov
Research findings indicate that acetamiprid increases the levels of oxidative markers such as malondialdehyde (MDA), a product of lipid peroxidation, and nitric oxide (NO) in testicular tissue. nih.govresearchgate.net Concurrently, a significant reduction in the activity of key antioxidant enzymes, including catalase (CAT), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px), has been observed in the testes of male mice and rats following exposure. researchgate.netnih.gov222.198.130 This disruption in oxidative balance is considered a potential mechanism for the toxic effects of acetamiprid on the male reproductive system. nih.gov The increased oxidative stress can damage cellular components like lipids and proteins in sperm, contributing to testicular dysfunction. nih.gov Histological examinations have revealed damage to seminiferous tubules and Leydig cells in acetamiprid-treated mice, which may be mediated by this increase in oxidative stress. researchgate.net222.198.130
Research Findings on Acetamiprid-Induced Oxidative Stress in Reproductive Tissues
| Parameter | Observed Effect | Tissue/Organism | Citations |
|---|---|---|---|
| Malondialdehyde (MDA) | Increased | Rat/Mouse Testes | nih.govresearchgate.net |
| Total Oxidant Status (TOS) | Increased | Rat Testes | nih.gov |
| Nitric Oxide (NO) | Increased | Mouse Testes | researchgate.net |
| Catalase (CAT) | Reduced Activity | Rat/Mouse Testes | researchgate.netnih.gov |
| Superoxide Dismutase (SOD) | Reduced Activity | Mouse Testes | researchgate.net |
| Glutathione (GSH) | Depletion | Rat Testes | nih.gov |
Hormonal Disruptions (e.g., GnRH, FSH, LH)
Acetamiprid exposure has been shown to disrupt the delicate hormonal balance essential for proper male reproductive function. nih.gov The hypothalamic-pituitary-gonadal (HPG) axis, which regulates spermatogenesis through hormones like Gonadotropin-releasing hormone (GnRH), follicle-stimulating hormone (FSH), and luteinizing hormone (LH), is a target of acetamiprid's toxic effects. nih.govnih.gov
In studies involving male rats, acetamiprid administration resulted in altered plasma levels of these critical reproductive hormones. One study found that lower and medium doses led to an increase in GnRH, FSH, and LH levels. nih.gov Another study also reported increased FSH and LH levels at similar dose ranges. nih.gov In contrast, plasma testosterone levels were observed to decrease in a dose-dependent manner. nih.gov This hormonal disruption is a significant factor in the observed reproductive toxicity, as the balance of these hormones is crucial for the normal functioning of the testes and spermatogenesis. nih.gov
Effects of Acetamiprid on Male Reproductive Hormones
| Hormone | Observed Effect | Species | Citations |
|---|---|---|---|
| Gonadotropin-releasing hormone (GnRH) | Increased (low/medium doses) | Rat | nih.gov |
| Follicle-stimulating hormone (FSH) | Increased (low/medium doses) | Rat | nih.govnih.gov |
| Luteinizing hormone (LH) | Increased (low/medium doses) | Rat | nih.govnih.gov |
| Testosterone | Decreased (dose-dependent) | Rat, Mouse | nih.govresearchgate.net |
Apoptosis in Reproductive Cells
A key mechanism underlying acetamiprid-induced reproductive toxicity is the induction of apoptosis, or programmed cell death, in reproductive cells. nih.govresearchgate.net Histological examinations of testicular tissue from rats exposed to acetamiprid revealed a significant increase in the number of apoptotic cells, particularly at medium and high doses. nih.govresearchgate.net
The increase in apoptosis was found to be dose-dependent. nih.gov The apoptotic cells were primarily identified as spermatogonia and primary spermatocytes within the seminiferous tubules. nih.gov This loss of germ cells via apoptosis contributes directly to a decrease in the spermatogenic cell line and can result in atrophic seminiferous tubules. researchgate.net The induction of apoptosis may be a direct consequence of the oxidative stress caused by acetamiprid in the testes. nih.gov This process ultimately leads to a reduction in sperm concentration and is a critical factor in the compound's detrimental effects on male fertility. nih.govresearchgate.net
Genotoxicity and Mutagenicity
The genotoxic and mutagenic potential of acetamiprid has been evaluated in numerous studies, with some conflicting results depending on the test system and cell type used. nih.govepa.gov While some regulatory assessments have concluded that acetamiprid is unlikely to be genotoxic in vivo, nih.gov several in vitro and some in vivo studies have reported evidence of genotoxic effects. nih.govnih.govnih.gov It has been suggested that oxidative stress mechanisms could be an underlying cause of the genotoxic potential observed in some studies. nih.gov
Micronuclei Induction
The micronucleus (MN) test, which detects chromosome breakage or loss, has been used to assess the genotoxicity of acetamiprid. In vitro studies on human peripheral blood lymphocytes showed that a commercial formulation of acetamiprid significantly induced micronucleus formation at certain concentrations. nih.gov Similarly, acetamiprid was found to induce micronuclei at cytotoxic levels in human intestinal CaCo-2 cells. researchgate.net
In vivo studies in Swiss albino male mice have also demonstrated genotoxic effects. One study reported a dose-dependent increase in the frequency of micronuclei in bone marrow cells. nih.gov Another investigation found a significant increase in micronucleated polychromatic erythrocytes (MNPCE) in mice at a dose of 15 mg/kg. dergipark.org.tr The increased formation of micronuclei was observed in bone marrow cells at higher dose levels administered over extended periods, indicating a potential for cytotoxic and genotoxic effects from prolonged exposure. nih.gov
Chromosomal Aberrations
Acetamiprid has been shown to induce chromosomal aberrations (CAs) in various test systems. An in vitro study using human peripheral blood lymphocytes found that acetamiprid significantly induced CAs at all tested concentrations and treatment durations. nih.gov The U.S. Environmental Protection Agency (EPA) also noted that acetamiprid is a clastogen (an agent that causes breaks in chromosomes) in an in vitro study using Chinese Hamster Ovary (CHO) cells. nih.govepa.gov
In vivo studies in Swiss albino mice showed an increase in the number of chromosomal aberrations in bone marrow cells compared to control groups, with a significant increase observed at higher dose levels after 60 and 90 days of exposure. nih.gov Furthermore, research on the plant Allium cepa demonstrated that acetamiprid induced various mitotic abnormalities, including stickiness, bridges, and fragments, confirming its mutagenic potential in plant cells. cibtech.org However, an in vivo study in rat bone marrow did not find a significant increase in chromosome aberrations. nih.govepa.gov
Summary of Acetamiprid Genotoxicity Assay Findings
| Assay | Test System | Key Finding | Citations |
|---|---|---|---|
| Micronucleus Test | Human Peripheral Blood Lymphocytes (in vitro) | Significant induction of micronuclei | nih.gov |
| Micronucleus Test | Mouse Bone Marrow (in vivo) | Increased micronuclei at higher doses | nih.govdergipark.org.tr |
| Chromosomal Aberrations | Human Peripheral Blood Lymphocytes (in vitro) | Significant induction of aberrations | nih.gov |
| Chromosomal Aberrations | Chinese Hamster Ovary (CHO) Cells (in vitro) | Positive for clastogenicity (induces aberrations) | nih.govepa.gov |
| Chromosomal Aberrations | Mouse Bone Marrow (in vivo) | Increased aberrations at higher doses | nih.gov |
| Chromosomal Aberrations | Rat Bone Marrow (in vivo) | Did not induce significant aberrations | nih.govepa.gov |
| UDS Assay | Rat Liver Cells (in vitro & in vivo) | Inactive (did not induce DNA damage) | nih.gov |
UDS Assay Results
The Unscheduled DNA Synthesis (UDS) assay is used to detect DNA damage and repair. In both in vitro and in vivo studies, acetamiprid was found to be inactive in the UDS test. nih.gov The in vitro assay with rat liver cells did not show evidence of induced DNA damage. nih.gov This result was confirmed in an in vivo study where acetamiprid also did not induce DNA damage in the liver cells of rats. nih.gov Based on these and other findings, some regulatory bodies have concluded that acetamiprid is unlikely to be genotoxic in vivo. nih.gov
Oxidative Stress as a General Mechanism of Toxicity
A substantial body of evidence points to oxidative stress as a primary mechanism underpinning the toxic effects of acetamiprid in mammals. proquest.comsemanticscholar.org Prolonged exposure to acetamiprid can disrupt the delicate balance between the production of reactive oxygen species (ROS) and the antioxidant defense systems within the body. nih.govphypha.ir This imbalance leads to a state of oxidative stress, which can cause widespread damage to cellular components, including lipids, proteins, and DNA. proquest.comnih.gov The generation of free radicals and the subsequent oxidative damage are considered key events in the pathway leading to the adverse health effects observed in various organ systems following acetamiprid exposure. proquest.comresearchgate.net
Depletion of Antioxidants (e.g., GSH)
Acetamiprid exposure has been consistently linked to the depletion of crucial endogenous antioxidants, most notably glutathione (GSH). nih.govresearchgate.netresearchgate.net GSH is a vital tripeptide that plays a central role in cellular detoxification and protection against oxidative damage. nih.govmdpi.com Studies in rats have demonstrated a significant reduction in GSH levels in various tissues, including the liver, kidney, brain, and plasma, following acetamiprid administration. nih.govresearchgate.netresearchgate.net This depletion is thought to occur as GSH is consumed in the process of neutralizing the reactive metabolites of acetamiprid and other ROS. nih.gov The reduction in the GSH pool compromises the cell's ability to scavenge free radicals, rendering it more susceptible to oxidative injury. nih.govnih.gov
Increase in Oxidative Stress Markers (e.g., MDA, TOS)
Table 2: Effects of Acetamiprid on Oxidative Stress Parameters
| Parameter | Effect | Significance | Reference |
| Glutathione (GSH) | Decreased levels in liver, kidney, brain, and plasma | Depletion of a key antioxidant, reducing the cell's protective capacity | nih.govresearchgate.netresearchgate.net |
| Malondialdehyde (MDA) | Increased levels in various tissues | Marker of lipid peroxidation and cell membrane damage | nih.govresearchgate.netresearchgate.net |
| Total Oxidant Status (TOS) | Increased levels | Indicates an overall shift to a pro-oxidant state | researchgate.netresearchgate.net |
Carcinogenicity Assessment
In contrast, the European Food Safety Authority (EFSA) has proposed to classify acetamiprid as a "carcinogenic category 2" substance. nih.gov This category is for substances suspected of having carcinogenic potential for humans. The differing classifications highlight the complexities and varying interpretations of toxicological data in carcinogenicity assessments.
Table 3: Carcinogenicity Classification of Acetamiprid
| Regulatory Body | Classification | Basis of Classification | Reference |
| US Environmental Protection Agency (EPA) | Unlikely to be a human carcinogen | Absence of a significant increase in tumors in mice and lack of a clear dose-response for mammary tumors in rats. | epa.govwikipedia.orgnih.govregulations.govepa.gov |
| European Food Safety Authority (EFSA) | Proposed as Carcinogenic Category 2 | Based on their evaluation of available data. | nih.gov |
Insecticide Resistance and Management Strategies
Mechanisms of Resistance Development
Insects have evolved sophisticated mechanisms to counteract the effects of insecticides like acetamiprid (B1664982). These adaptations can be broadly categorized into three main types: metabolic resistance, where the insect's enzymes break down the insecticide; target-site resistance, where the insecticide's molecular target in the insect is altered; and penetration resistance, which involves changes to the insect's cuticle to slow the absorption of the chemical. nih.govresearchgate.net The evolution of these resistance mechanisms is a significant challenge in pest management, often driven by the heavy reliance on specific insecticides. oup.com
Metabolic Resistance
Metabolic resistance is a primary defense mechanism for insects against insecticides. nih.gov It involves the enhanced activity of detoxification enzymes that metabolize the toxic compounds into less harmful, more water-soluble substances that can be easily excreted. researchgate.netresearchgate.net Three major families of enzymes are typically implicated in this process: Cytochrome P450 monooxygenases (P450s), esterases (ESTs), and glutathione (B108866) S-transferases (GSTs). nih.govnih.govresearchgate.net The overexpression or mutation of the genes encoding these enzymes can lead to increased detoxification and, consequently, resistance to acetamiprid. nih.gov
Cytochrome P450 monooxygenases are a critical family of enzymes involved in the metabolic detoxification of a wide range of foreign compounds, including insecticides. nih.govnih.gov Overexpression of P450 genes is a crucial mechanism for enhanced metabolism of neonicotinoids like acetamiprid. nih.gov Studies have demonstrated that increased P450 activity is linked to acetamiprid resistance in various insect species. For instance, in the brown planthopper, Nilaparvata lugens, the activity of P450s was significantly higher in an acetamiprid-resistant strain compared to a susceptible one, and the use of the P450 inhibitor piperonyl butoxide (PBO) increased the toxicity of acetamiprid. nih.gov Similarly, P450-mediated resistance to acetamiprid has been documented in aphids. dergipark.org.tr Research has identified specific P450 genes responsible for this resistance. In the cotton aphid, Aphis gossypii, the genes CYP6CY14, CYP6DC1, and CYP6CZ1 have been implicated in acetamiprid resistance. nih.gov In the bean flower thrips, Megalurothrips usitatus, a P450 gene, MusiDN2722, was found to be overexpressed in a resistant strain. nih.gov
Table 1: Cytochrome P450 Genes Implicated in Acetamiprid Resistance
| Gene | Insect Species | Finding |
| CYP6CY14 | Aphis gossypii (Cotton aphid) | Found to be involved in the development of resistance to acetamiprid. nih.gov |
| CYP6DC1 | Aphis gossypii (Cotton aphid) | Implicated in acetamiprid resistance mechanisms. nih.gov |
| CYP6CZ1 | Aphis gossypii (Cotton aphid) | Associated with metabolic resistance to acetamiprid. nih.gov |
| MusiDN2722 | Megalurothrips usitatus (Bean flower thrips) | Expression was 4.17 times higher in an acetamiprid-resistant strain compared to a susceptible strain. nih.gov |
In addition to P450s, esterases (ESTs) and glutathione S-transferases (GSTs) are key players in metabolic resistance. nih.govresearchgate.net Esterases contribute to detoxification by hydrolyzing ester bonds found in some insecticides. researchgate.net The involvement of esterases in acetamiprid resistance has been demonstrated in the diamondback moth, Plutella xylostella. researchgate.net In a resistant strain of this insect, the use of the esterase inhibitor S,S,S-tributyl phosphorotrithioate (DEF) significantly enhanced the toxicity of acetamiprid, suggesting that esterase activity was a key component of the resistance mechanism. researchgate.netresearchgate.net
Glutathione S-transferases are a superfamily of enzymes that detoxify harmful substances by catalyzing their conjugation with glutathione, which increases their water solubility and facilitates their excretion. researchgate.netnih.gov Elevated GST activity has been associated with resistance to all major classes of insecticides. nih.gov While their specific role in acetamiprid metabolism is an area of ongoing research, GSTs are recognized as a fundamental part of the insect's general detoxification system, capable of providing protection against oxidative stress induced by insecticide exposure. researchgate.netnih.gov
Target-Site Resistance
Target-site resistance occurs when the structure of the insecticide's molecular target is modified, reducing the binding affinity of the insecticide. researchgate.net For acetamiprid and other neonicotinoids, the target is the nicotinic acetylcholine (B1216132) receptor (nAChR) in the insect's central nervous system. oup.comdergipark.org.tr Binding of the insecticide to this receptor leads to overstimulation, paralysis, and death. oup.com Mutations in the genes encoding the subunits of the nAChR can prevent the insecticide from binding effectively, thereby conferring resistance. dergipark.org.trresearchgate.net
Specific point mutations in the nAChR subunits have been identified as a significant mechanism of resistance to neonicotinoids. researchgate.net One of the most well-documented mutations is an arginine-to-threonine substitution at position 81 (R81T) in the β1 subunit of the nAChR. dergipark.org.trresearchgate.net This R81T mutation has been linked to neonicotinoid resistance in several aphid species, including the green peach aphid, Myzus persicae, and the cotton aphid, Aphis gossypii. dergipark.org.trresearchgate.netnih.gov The R81T mutation works by replacing a positively-charged amino acid side chain with an uncharged one, which disrupts the interaction with the electronegative portion of neonicotinoid molecules. nih.gov
More recently, another mutation in the same β1 subunit, a valine-to-isoleucine substitution at position 101 (V101I), has been discovered in an imidacloprid-resistant population of Myzus persicae. dergipark.org.trnih.gov Research indicates that the V101I and R81T mutations evolved independently and exist separately in aphid populations. nih.gov The presence of these mutations is associated with decreased susceptibility to acetamiprid and other neonicotinoids. dergipark.org.trresearchgate.net
Table 2: nAChR Mutations Conferring Resistance to Acetamiprid and Other Neonicotinoids
| Mutation | Receptor Subunit | Amino Acid Change | Insect Species | Finding |
| R81T | nAChR β1 | Arginine to Threonine | Myzus persicae (Green peach aphid), Aphis gossypii (Cotton aphid) | A well-established mutation conferring target-site resistance to multiple neonicotinoids, including acetamiprid. dergipark.org.trresearchgate.netnih.govnih.gov |
| V101I | nAChR β1 | Valine to Isoleucine | Myzus persicae (Green peach aphid) | A newly identified mutation associated with neonicotinoid resistance. dergipark.org.trnih.gov |
Penetration Resistance
A less common but potential mechanism of resistance is reduced cuticular penetration. researchgate.net This form of resistance involves modifications to the insect's outermost layer, the cuticle, which slow down the absorption of the insecticide into the insect's body. A thicker or more chemically complex cuticle can act as a barrier, reducing the rate at which the insecticide reaches its target site. d-nb.info The possible role of decreased cuticular penetration has been suggested in acetamiprid resistance in the diamondback moth, Plutella xylostella, particularly because acetamiprid has notable contact activity against this pest. However, this mechanism requires further investigation to confirm its significance in conferring resistance to acetamiprid. researchgate.net
Behavioral Resistance
Behavioral resistance is a defense mechanism where insects alter their behavior to avoid contact with a lethal dose of an insecticide. This can manifest as avoidance of treated surfaces or changes in feeding patterns. While less studied than metabolic or target-site resistance, behavioral adaptations can significantly impact the efficacy of pest control programs.
Research on the sublethal effects of acetamiprid has shown that it can influence insect behavior, which may contribute to the development of resistance. For instance, studies on honeybees have demonstrated that exposure to sublethal doses of acetamiprid can impair olfactory learning and memory mdpi.comnih.gov. While these effects are primarily toxicological, they highlight the potential for behavioral alterations. In some insect species, exposure to insecticides has led to the evolution of avoidance behaviors, such as moving away from treated areas or ceasing to feed when a toxic substance is detected ahdb.org.uk. For example, some insects have been observed to develop the ability to avoid insecticides by selecting different sites for egg-laying or by increasing their mobility to escape treated surfaces nih.gov. Although direct, heritable behavioral resistance to acetamiprid is not as well-documented as other resistance mechanisms, the observed sublethal effects on insect behavior suggest a potential pathway for its development.
Documented Cases of Acetamiprid Resistance in Pest Populations
The continuous use of acetamiprid has led to the selection of resistant populations in several economically important pest species. The following subsections detail documented cases of acetamiprid resistance in three major agricultural pests.
The green peach aphid is a highly adaptable pest known for its ability to develop resistance to a wide range of insecticides. Resistance to acetamiprid in M. persicae has been documented in various studies. A laboratory-selected population of M. persicae exhibited a 57.5-fold increase in resistance to acetamiprid after five consecutive selections nih.gov. Another study reported that a field population of M. persicae developed a moderate level of resistance (10.9-fold) to acetamiprid nih.gov. The mechanisms underlying this resistance are complex and can involve enhanced detoxification by enzymes such as cytochrome P450 monooxygenases, although some resistant populations have shown no significant increase in this enzyme's activity, suggesting other mechanisms are at play nih.govnih.govacs.org. Research has also identified target-site mutations, such as the R81T mutation in the β1 subunit of the nicotinic acetylcholine receptor (nAChR), as a contributor to neonicotinoid resistance in this species nih.gov.
**Table 1: Documented Acetamiprid Resistance in *Myzus persicae***
| Population Origin | Resistance Ratio (RR) | Selection Generations | Key Findings |
| Laboratory Selected (Turkey) | 57.5-fold | 5 | High level of resistance achieved rapidly. No significant increase in P450 activity was observed. nih.gov |
| Field Population (China) | 10.9-fold | Not Applicable | Moderate level of resistance detected. Associated with enhanced P450 activity and the R81T target-site mutation. nih.gov |
| Field Populations (Saudi Arabia) | 1.73 to 12.91-fold | Not Applicable | Susceptible to moderate resistance levels found in field populations. nih.gov |
The brown planthopper is a major pest of rice in Asia and has a history of developing resistance to various insecticides. Studies have shown that field populations of N. lugens have developed resistance to acetamiprid. A laboratory-selected strain of N. lugens originating from a field population reached a 60.0-fold resistance to acetamiprid after 30 generations of selection pressure mdpi.comcambridge.org. The primary mechanism identified for this high level of resistance was the overexpression of the cytochrome P450 gene CYP6ER1 mdpi.com. Another study that selected an imidacloprid-resistant strain of N. lugens found a low level of cross-resistance to acetamiprid (1.61-fold) beyondpesticides.org.
**Table 2: Documented Acetamiprid Resistance in *Nilaparvata lugens***
| Population Origin | Resistance Ratio (RR) | Selection Generations | Key Findings |
| Laboratory Selected (from field strain, China) | 60.0-fold | 30 | High resistance linked to overexpression of the P450 gene CYP6ER1. mdpi.comcambridge.org |
| Imidacloprid-Selected Laboratory Strain | 1.61-fold (cross-resistance) | 25 (with imidacloprid) | Low level of cross-resistance to acetamiprid observed. beyondpesticides.org |
The melon aphid is a polyphagous pest that infests a wide range of crops. Resistance to acetamiprid in A. gossypii has been reported in multiple studies. A field-collected population from Egypt, after 16 generations of selection with acetamiprid, showed a 22.55-fold increase in the lethal concentration (LC50) ahdb.org.uk. Research in China has also documented strong resistance to acetamiprid in A. gossypii populations, with resistance ratios ranging from 17 to 97-fold in 2004 d-nb.info. More recent studies have identified moderate to low levels of resistance in various field populations in China researchgate.net. The mechanisms of resistance in this species are often linked to enhanced metabolic detoxification by cytochrome P450 monooxygenases nih.gov.
**Table 3: Documented Acetamiprid Resistance in *Aphis gossypii***
| Population Origin | Resistance Ratio (RR) | Selection Generations | Key Findings |
| Laboratory Selected (from field strain, Egypt) | 22.55-fold | 16 | Significant potential for resistance development under continuous selection. ahdb.org.uk |
| Field Populations (China, 2004) | 17 to 97-fold | Not Applicable | Strong resistance detected in multiple geographical regions. d-nb.info |
| Field Populations (Shandong, China) | Low to Moderate | Not Applicable | Varied levels of resistance found, with some populations showing moderate resistance. researchgate.net |
Cross-Resistance Patterns with Other Insecticide Classes
Cross-resistance occurs when resistance to one insecticide confers resistance to other, often chemically related, insecticides. Understanding these patterns is crucial for designing effective insecticide rotation programs.
In the Green Peach Aphid (Myzus persicae) , acetamiprid-resistant populations have shown cross-resistance to other neonicotinoids such as imidacloprid (B1192907) and sulfoxaflor (B1682526). One study found that an acetamiprid-selected population exhibited decreased susceptibility to imidacloprid (2.62-fold), sulfoxaflor (4.76-fold), the pyrethroid beta-cyfluthrin (B2862585) (1.54-fold), and the pyrethroid tau-fluvalinate (B143150) (3.13-fold) nih.gov. This suggests that a common resistance mechanism may be acting on these different insecticide classes.
For the Brown Planthopper (Nilaparvata lugens) , an acetamiprid-resistant strain demonstrated significant cross-resistance to a range of other neonicotinoids, including thiamethoxam (B1682794) (25.6-fold), nitenpyram (B241) (21.4-fold), imidacloprid (14.6-fold), and dinotefuran (B1670701) (8.7-fold) mdpi.comcambridge.org. It also showed cross-resistance to sulfoxaflor (7.6-fold) and the carbamate (B1207046) isoprocarb (B1672275) (8.22-fold). However, no cross-resistance was observed with the pyrethroid etofenprox, the insect growth regulator buprofezin, or the organophosphate chlorpyrifos (B1668852) mdpi.com.
In the Melon Aphid (Aphis gossypii) , an acetamiprid-selected strain showed clear cross-resistance to other neonicotinoids like thiacloprid (B134840) and imidacloprid, and moderate cross-resistance to the pyrethroid alpha-cypermethrin. Interestingly, no cross-resistance was found with pymetrozine, a pyridine (B92270) azomethine insecticide with a different mode of action ahdb.org.uknih.gov. Another study on a sulfoxaflor-resistant strain of A. gossypii found cross-resistance to acetamiprid (19.61-fold) and imidacloprid (53.58-fold) wikipedia.orgresearchgate.net.
Table 4: Cross-Resistance Patterns in Acetamiprid-Resistant Pest Populations
| Pest Species | Insecticide with Cross-Resistance | Resistance Ratio (RR) | No Cross-Resistance Observed |
| Myzus persicae | Imidacloprid | 2.62-fold | - |
| Sulfoxaflor | 4.76-fold | - | |
| Beta-cyfluthrin | 1.54-fold | - | |
| Tau-fluvalinate | 3.13-fold | - | |
| Nilaparvata lugens | Thiamethoxam | 25.6-fold | Etofenprox |
| Nitenpyram | 21.4-fold | Buprofezin | |
| Imidacloprid | 14.6-fold | Chlorpyrifos | |
| Dinotefuran | 8.7-fold | ||
| Sulfoxaflor | 7.6-fold | ||
| Isoprocarb | 8.22-fold | ||
| Aphis gossypii | Thiacloprid | 10.78-fold | Pymetrozine |
| Imidacloprid | 11.67-fold | ||
| Alpha-cypermethrin | 5.33-fold |
Integrated Pest Management (IPM) Strategies for Resistance Mitigation
Integrated Pest Management (IPM) is a comprehensive approach that combines various pest control methods to minimize reliance on chemical insecticides and reduce the development of resistance. Effective IPM strategies are crucial for managing acetamiprid resistance.
Key components of an IPM program to mitigate acetamiprid resistance include:
Monitoring and Thresholds: Regularly monitoring pest populations to determine if and when insecticide applications are necessary. Using economic thresholds helps to avoid unnecessary treatments and reduces selection pressure acs.orgresearchgate.net.
Rotation of Insecticides: Alternating the use of acetamiprid with insecticides from different chemical classes and with different modes of action is a cornerstone of resistance management cambridge.orgmdpi.comucanr.edu. This prevents the selection of pests with resistance to a single mode of action.
Use of Selective Insecticides: Whenever possible, using insecticides that are more selective for the target pest and have minimal impact on beneficial insects and natural enemies mdpi.com.
Cultural Controls: Implementing cultural practices such as crop rotation, sanitation, and the use of resistant crop varieties can help to reduce pest populations and the need for insecticide applications acs.org.
Biological Control: Conserving and augmenting natural enemy populations that prey on or parasitize the target pest. This can be a highly effective and sustainable method of pest control acs.org.
Avoiding Tank Mixes: While sometimes used to increase control, tank mixing insecticides can accelerate the development of resistance to multiple modes of action simultaneously.
Proper Application: Ensuring that insecticides are applied at the correct label rates and with proper coverage to maximize efficacy and minimize the survival of resistant individuals researchgate.net.
By integrating these strategies, growers can effectively manage pest populations while slowing the development of resistance to acetamiprid and other valuable insecticides, ensuring their long-term viability in agriculture.
Rotation and Alternation of Insecticide Mode of Action Groups
The development of insecticide resistance is a significant challenge in pest management, diminishing the efficacy of valuable chemical tools. A primary strategy to delay or prevent the onset of resistance to acetamiprid is the rotation and alternation of insecticides with different modes of action (MoA). ksu.edupnwhandbooks.org Acetamiprid is classified by the Insecticide Resistance Action Committee (IRAC) as a Group 4A insecticide. epa.govcroplife.org.au Its mode of action involves targeting the nicotinic acetylcholine receptor (nAChR) in the insect's nervous system. croplife.org.auwikipedia.org
The continuous or repeated use of insecticides from the same MoA group exerts consistent selection pressure on a pest population, which can lead to the survival and proliferation of resistant individuals. pnwhandbooks.org To mitigate this, resistance management guidelines strongly recommend rotating acetamiprid with insecticides from different IRAC groups. ksu.eduepa.gov For instance, it is advised to avoid making more than two consecutive applications of a Group 4A insecticide like acetamiprid before switching to a product with a different MoA. epa.govepa.gov This practice is crucial for managing pests known to have a high potential for resistance development, such as whiteflies, aphids, and the Colorado potato beetle. epa.gov
A key consideration in developing a rotation program is the potential for cross-resistance. Cross-resistance occurs when resistance to one insecticide confers resistance to other insecticides, often within the same chemical class or MoA group. epa.gov Since neonicotinoids like imidacloprid, thiamethoxam, and dinotefuran share a similar mode of action with acetamiprid, it is essential to avoid using them in succession. ksu.edu Research has shown that selection with acetamiprid can lead to cross-resistance to other neonicotinoids like imidacloprid and even to insecticides in different groups, such as sulfoxamines (e.g., sulfoxaflor), which have a similar target site. dergipark.org.tr In some cases, metabolic resistance, where insects detoxify the chemical more efficiently, can confer resistance to pesticides in different chemical classes with different modes of action. ksu.eduresearchgate.net For example, enhanced activity of metabolic enzymes like cytochrome P-450 monooxygenases and esterases has been identified as a significant mechanism of resistance to acetamiprid in pests like the diamondback moth (Plutella xylostella). researchgate.net
Therefore, an effective resistance management strategy involves rotating among as many different MoA groups as possible. ksu.edu This can include alternating neonicotinoids with insecticides having non-specific modes of action, such as insect growth regulators, insecticidal soaps, or horticultural oils. ksu.edu Studies on the green peach aphid (Myzus persicae) have suggested that pyrethroids like beta-cyfluthrin could be considered for rotation programs to control acetamiprid-resistant populations, although the potential for cross-resistance due to detoxification enzymes requires further investigation. dergipark.org.tr Encouragingly, research has also indicated that acetamiprid resistance can be unstable in some pest populations. For example, in the absence of selection pressure, the resistance ratio in a laboratory colony of Plutella xylostella dropped significantly over seven generations, suggesting that rotating away from acetamiprid can help restore its efficacy. researchgate.net
Table 1: Example of an Acetamiprid Resistance Management Rotation Strategy
| Application Window | Insecticide Group (IRAC MoA) | Example Active Ingredients | Rationale |
| Window 1 (e.g., 2-3 weeks) | Group 4A | Acetamiprid | Initial control of target sucking pests. wikipedia.orgregulations.gov |
| Window 2 (e.g., 2-3 weeks) | Group 5 | Spinosad, Spinetoram | Rotation to a different MoA (nAChR allosteric modulators) to break selection pressure. ksu.educroplife.org.au |
| Window 3 (e.g., 2-3 weeks) | Group 9B | Pymetrozine | Rotation to another unique MoA (Selective feeding blockers) to further diversify pressure. umass.edu |
| Window 4 (e.g., 2-3 weeks) | Group 28 | Chlorantraniliprole | Rotation to a different MoA (Ryanodine receptor modulators) for control of specific pests if applicable. |
| This table provides a generalized example. Specific product choices and rotation schedules depend on the target pest, crop, and local resistance management guidelines. |
Compatibility with Biological Control Agents
The integration of chemical and biological controls is a cornerstone of modern Integrated Pest Management (IPM) programs. agritell.comclemson.edu The compatibility of an insecticide with beneficial organisms is crucial for the success of such programs. Acetamiprid is often considered to have a degree of selectivity, making it more compatible with some biological control agents compared to broader-spectrum insecticides like organophosphates and pyrethroids. regulations.gov However, its effects can vary significantly depending on the specific beneficial species and exposure conditions. researchgate.netresearchgate.net
Entomopathogenic Fungi: Research has explored the compatibility of acetamiprid with various entomopathogenic fungi, which are used to infect and kill insect pests.
Beauveria bassiana & Metarhizium anisopliae: In one study, acetamiprid significantly inhibited the vegetative growth of both B. bassiana and M. anisopliae at tested concentrations. researchgate.net It also inhibited conidia germination of M. anisopliae at the highest concentration tested and reduced conidia production for both fungi at the highest concentration. researchgate.net
Cordyceps javanica: In contrast, other research found that acetamiprid had little inhibitory effect on the spores of C. javanica, indicating good compatibility. mdpi.com Furthermore, a mixture of C. javanica and a low dose of acetamiprid demonstrated a synergistic effect, resulting in a higher insecticidal rate against Myzus persicae than when either agent was used alone. mdpi.com
Entomopathogenic Nematodes (EPNs): EPNs are another important group of biological control agents. Studies on acetamiprid's impact on them have yielded mixed results.
Steinernema feltiae & Heterorhabditis bacteriophora: A laboratory study evaluated the impact of acetamiprid-based insecticides on these two EPN species. researchgate.netlublin.pl While both species maintained their ability to infect host larvae after exposure, S. feltiae showed greater susceptibility to the insecticide. researchgate.netlublin.pl Exposure to an acetamiprid formulation significantly decreased the reproductive capacity of S. feltiae, whereas H. bacteriophora demonstrated greater resilience. researchgate.netlublin.pl These findings suggest that even if an insecticide does not cause immediate mortality, it can have significant sublethal effects on the long-term viability and reproductive potential of EPNs. researchgate.netlublin.pl
Predatory and Parasitoid Insects: The impact of acetamiprid on non-target arthropods is a critical consideration for IPM.
Parasitoid Wasps: The parasitoid wasp Trichogramma dendrolimi, a key biocontrol agent, was found to be highly susceptible to acetamiprid. mdpi.com Sublethal concentrations significantly decreased its parasitism and emergence rates. mdpi.com Species sensitivity distribution models indicated that at typical field concentrations, a large fraction of parasitoid species could be negatively affected. mdpi.com
Plant Bugs (Miridae): A field study revealed that acetamiprid significantly reduced the abundance of certain non-target plant bug species, which are a dominant group in European grassland insect communities. researchgate.net
General Compatibility: Despite these findings, some sources note that acetamiprid's selectivity against certain predatory or parasitoid insects is a benefit in IPM programs. regulations.gov For example, some compatibility charts used in greenhouse production list acetamiprid as "risky" but potentially compatible with certain agents like Aphidoletes aphidimyza, depending on the specific circumstances of use. umass.edu
The successful integration of acetamiprid into an IPM program requires a careful assessment of its effects on the specific biological control agents being used. wisc.edu Application methods and timing that minimize direct contact with beneficials can help mitigate negative impacts. clemson.edu The variable compatibility highlights the need for further research to optimize the combined use of acetamiprid and biocontrol agents for sustainable pest management. researchgate.net
Table 2: Summary of Acetamiprid's Compatibility with Select Biological Control Agents
| Biological Control Agent | Organism Type | Compatibility Finding | Observed Effects | Source(s) |
| Beauveria bassiana | Fungus | Low to Moderate | Significant inhibition of vegetative growth. researchgate.net | researchgate.net |
| Metarhizium anisopliae | Fungus | Low to Moderate | Significant inhibition of vegetative growth and conidia germination at high concentrations. researchgate.net | researchgate.net |
| Cordyceps javanica | Fungus | Good | Little inhibitory effect on spores; synergistic insecticidal effect when combined. mdpi.com | mdpi.com |
| Steinernema feltiae | Nematode | Moderate (species-dependent) | Showed greater susceptibility than H. bacteriophora; reduced reproductive capacity. researchgate.netlublin.pl | researchgate.netlublin.pl |
| Heterorhabditis bacteriophora | Nematode | Good (species-dependent) | Showed greater resilience to acetamiprid exposure compared to S. feltiae. researchgate.netlublin.pl | researchgate.netlublin.pl |
| Trichogramma dendrolimi | Parasitoid Wasp | Low | High susceptibility; sublethal effects on parasitism and emergence rates. mdpi.com | mdpi.com |
| Aphidoletes aphidimyza | Predatory Midge | Risky / Moderate | Listed as a "risky" but potential option in some IPM compatibility charts. umass.edu | umass.edu |
Advanced Analytical Methodologies for Detection and Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique widely adopted for the analysis of Acetamiprid (B1664982) orientjchem.orgeuropa.eu. This method combines the separation power of liquid chromatography with the definitive identification and quantification capabilities of tandem mass spectrometry. LC-MS/MS allows for the simultaneous analysis of multiple pesticide residues, including Acetamiprid, in complex matrices such as food, water, and soil orientjchem.orgeuropa.euresearchgate.netresearchgate.netentomoljournal.commdpi.combohrium.complos.orgdergipark.org.tr.
Research findings highlight the efficacy of LC-MS/MS for Acetamiprid detection. For instance, a study on butterbur samples reported excellent linearity (R² ≥ 0.9998) for Acetamiprid using LC-MS/MS, with limits of detection (LOD) and quantification (LOQ) of 0.0006 and 0.002 mg/kg, respectively researchgate.netnih.gov. Similarly, an LC-MS/MS method developed for evaluating pesticide residue removal from fruit surfaces demonstrated LODs and LOQs of 0.003 mg/kg and 0.01 mg/kg for Acetamiprid, respectively, with mean recoveries between 89–105% mdpi.com. Another study utilizing QuEChERS sample preparation followed by LC-MS/MS for Acetamiprid in okra reported an LOQ of 0.002 mg kg⁻¹ and recoveries ranging from 74.79-94.71% entomoljournal.com. Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) has also been employed, offering enhanced speed and resolution orientjchem.orgmdpi.com. For example, UHPLC-MS/MS coupled with QuEChERS was used to detect 10 neonicotinoid insecticides, including Acetamiprid, in Oenanthe javanica, achieving LODs and LOQs of 3 µg/kg and 10 µg/kg, respectively mdpi.com.
High-Pressure Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a more traditional, yet still relevant, analytical technique for Acetamiprid determination orientjchem.orgakjournals.comnih.govresearchgate.netmdpi.comarccjournals.com. While generally less sensitive than LC-MS/MS, HPLC-UV is often more accessible and cost-effective for routine quality control and analysis of pesticide formulations akjournals.commdpi.com.
Studies have demonstrated the application of HPLC-UV for Acetamiprid analysis in various contexts. For instance, a method was developed for the determination of Acetamiprid and λ-cyhalothrin in insecticide formulations using HPLC-UV, achieving good accuracy and precision mdpi.com. In another application, HPLC with diode-array detection (DAD) was utilized for the simultaneous determination of Acetamiprid and its metabolite 6-chloronicotinic acid in sweet cherry samples. This method employed a C18 column and a mobile phase of acetonitrile (B52724)/water (8:2, v/v), with UV detection at 230 nm, achieving an LOQ of 10 µg/kg for Acetamiprid semanticscholar.org. Research into degradation dynamics in cabbage crop soil also utilized HPLC, employing a C18 column with a mobile phase of distilled water:acetonitrile (30:70, v/v) at a flow rate of 0.7 mL/min and UV detection at 290 nm arccjournals.com.
Sample Preparation Techniques for Diverse Environmental and Biological Matrices
Effective sample preparation is paramount for the successful extraction, cleanup, and pre-concentration of Acetamiprid from complex matrices, ensuring accurate and reliable analytical results researchgate.netresearchgate.netamecj.com. A variety of techniques are employed, often tailored to the specific matrix.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This widely adopted method is frequently used for pesticide residue analysis in food and environmental samples orientjchem.orgentomoljournal.commdpi.comdergipark.org.tr. It involves a simple extraction with acetonitrile followed by a cleanup step using solid-phase extraction (SPE) or dispersive SPE (d-SPE) with various sorbents like PSA (primary secondary amine), C18, or GCB (graphitized carbon black) researchgate.netentomoljournal.commdpi.comdergipark.org.tr. For example, a modified QuEChERS method was used for Acetamiprid determination in okra, achieving good recoveries entomoljournal.com.
Liquid-Liquid Extraction (LLE): LLE is another common technique, often used in conjunction with other methods or as a preliminary step for extracting analytes from aqueous or organic phases orientjchem.orgresearchgate.netresearchgate.netresearchgate.net.
Solid-Phase Extraction (SPE): SPE, including its dispersive variant (d-SPE), is crucial for cleaning up extracts and concentrating analytes. Various sorbent materials are utilized, such as Florisil®, C18, PSA, and graphitized carbon black, depending on the matrix and target analytes researchgate.netresearchgate.netresearchgate.netresearchgate.netamecj.com.
Other Techniques: Other methods like Matrix Solid Phase Dispersion (MSPD) and Solid-Phase Microextraction (SPME) are also employed, offering advantages in terms of reduced solvent consumption and simplified procedures researchgate.netamecj.com. Green sample preparation techniques, utilizing novel sorbents and greener solvents, are also gaining traction to enhance sustainability tandfonline.com.
Detection and Quantification Limits (LODs, LOQs)
The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). These parameters are critical for determining the lowest concentration of Acetamiprid that can be reliably detected and quantified, respectively.
| Analytical Method | Matrix | LOD (µg/kg or ng/mL) | LOQ (µg/kg or ng/mL) | Reference |
| LC-MS/MS | Milk | 0.004 | 0.01 | researchgate.net |
| LC-MS/MS | Butterbur | 0.0006 | 0.002 | researchgate.netnih.gov |
| UHPLC-MS/MS | Fruit (general) | 0.003 | 0.01 | mdpi.com |
| LC-MS/MS | Okra | 0.0005 (µg/mL in methanol) | 0.002 (mg/kg) | entomoljournal.com |
| UPLC-MS/MS | Oenanthe javanica | 3 | 10 | mdpi.com |
| LC-MS/MS | Pepper | 1 (ppb) | 1 (ppb) | sciex.com |
| LC-MS/MS | Rat liver/serum/testis | 0.05 (ng/mL) | Not specified | plos.org |
| HPLC-UV/DAD | Sweet Cherry | Not specified | 10 | semanticscholar.org |
| HPLC-UV | Tomato formulations | Not specified | Not specified | mdpi.com |
| HPLC | Cabbage soil | Not specified | Not specified | arccjournals.com |
| LC-MS/MS | Tomato | 1.03-1.22 | 3.44-4.07 | dergipark.org.tr |
Note: Units are converted to µg/kg or ng/mL where applicable for consistency. ppb is equivalent to µg/kg.
Regulatory Science and Risk Assessment Considerations Academic Perspectives
Environmental Risk Assessment Frameworks and Models
The environmental risk assessment for acetamiprid (B1664982), a neonicotinoid insecticide, is conducted within structured regulatory frameworks developed by agencies like the U.S. Environmental Protection Agency (EPA) and the European Food Safety Authority (EFSA). These frameworks employ a tiered approach, starting with screening-level assessments and progressing to more complex evaluations as needed.
A key component of this process is the Biological Evaluation (BE), which assesses the potential effects on federally listed threatened and endangered species. psu.edu This evaluation considers the chemical's environmental fate, transport, and ecological effects to determine if it is "likely to adversely affect" (LAA) a listed species or its critical habitat. psu.edu The methodology for these determinations involves analyzing both direct effects on species and indirect effects, such as impacts on their prey or habitat (PPHD). psu.edu
To predict environmental concentrations, regulators utilize various models. The EPA's framework, for instance, has used the TerrPlant model to estimate expected concentrations on plants following applications. epa.gov For assessing fate and transport in water, models like the LEACHM (Leaching Estimation and Chemistry Model) are employed to simulate water and nitrogen transport, helping to understand potential groundwater contamination. researchgate.net In Europe, models proposed by the Forum for the co-ordination of pesticide fate models and their use (FOCUS) are utilized for studying degradation. researchgate.net
The assessment process is iterative. Initial characterizations may be refined as new data become available. For example, while acetamiprid was initially characterized as non-persistent, further evaluation emphasized that while it biodegrades rapidly in soil, it is moderately persistent in aerobic aquatic systems and persistent in anaerobic aquatic environments. epa.gov The environmental fate characteristics are crucial inputs for these models. Acetamiprid is recognized as a moderately to highly mobile compound that degrades quickly in aerobic soil but is more persistent in aquatic environments. epa.govepa.gov Its primary degradation pathway is aerobic soil metabolism. epa.govnaturepest.com
Table 1: Environmental Fate Characteristics of Acetamiprid
| Environmental Compartment/Process | Finding | Source(s) |
| Aerobic Soil Metabolism | Primary degradation pathway; rapid biodegradation with half-lives from <1 to 8.2 days. | epa.govepa.govnaturepest.com |
| Aquatic Metabolism | Moderately rapid in aerobic systems (t½ = 45 days); slow in anaerobic systems (t½ = 365 days). | epa.gov |
| Mobility | Moderately to highly mobile in most soils and aquatic sediments. | epa.govepa.govnaturepest.com |
| Hydrolysis | Stable at environmental temperatures. | epa.gov |
| Photodegradation | Degrades relatively slowly in water; not an important process on soil. | epa.gov |
| Persistence | Not expected to be persistent in the environment due to rapid degradation in soil. | epa.govnaturepest.com |
Human Health Risk Assessment Methodologies
The human health risk assessment for acetamiprid follows established methodologies that integrate toxicology and exposure data to characterize potential risks. Regulatory bodies like the U.S. EPA and EFSA employ a systematic approach to derive health-based guidance values (HBGVs) and compare them with estimated human exposure levels. epa.govfao.orgeuropa.eu
The process begins with an evaluation of a comprehensive toxicology database to identify potential hazards. regulations.gov This involves studies in various species to determine endpoints such as the No-Observed-Adverse-Effect-Level (NOAEL), the highest dose at which no adverse effect is observed, and the Lowest-Observed-Adverse-Effect-Level (LOAEL), the lowest dose at which an adverse effect is seen. epa.govfao.org For acetamiprid, key studies include acute neurotoxicity, developmental neurotoxicity, and multi-generation reproductive toxicity studies in rats. fao.orgfrontiersin.org
From these toxicological endpoints, regulators establish an Acceptable Daily Intake (ADI) for chronic exposure and an Acute Reference Dose (ARfD) for short-term exposure. fao.org The ADI is typically derived from a long-term study, such as a 2-year toxicity and carcinogenicity study in rats, by applying a safety factor (often 100) to the NOAEL. fao.org The ARfD is based on a NOAEL from an acute neurotoxicity study. fao.org These values have been subject to revision; for instance, EFSA proposed lowering the ADI and ARfD from 0.025 mg/kg bw/day to 0.005 mg/kg bw/day due to uncertainties regarding developmental neurotoxicity. europa.eunih.govfood-safety.com
Exposure assessment is another critical component. For dietary risk, assessments are conducted using models like the Dietary Exposure Evaluation Model (DEEM-FCID), which incorporates food consumption data from national surveys. regulations.gov These assessments consider residues in food and drinking water. regulations.gov Aggregate risk assessments combine exposures from various sources, including oral, dermal, and inhalation routes, over different durations (e.g., short-term). regulations.gov When assessing risk, the estimated exposure is compared to the relevant HBGV (e.g., ADI or ARfD). epa.gov
The methodology also involves a weight-of-evidence approach, considering all available data. For example, EFSA designed a stepwise methodology that includes initial screening of literature, data extraction and appraisal, and uncertainty analysis to evaluate if new evidence points to higher hazards than identified in previous assessments. europa.eunih.gov The toxicity of major metabolites, such as N-desmethyl-acetamiprid (IM-2-1), is also considered, which can lead to revisions in the residue definition for risk assessment. nih.goveuropa.eu
Table 2: Selected Toxicological Reference Values for Acetamiprid
| Reference Value | Value (mg/kg bw/day) | Basis | Regulatory Body/Source |
| Acceptable Daily Intake (ADI) | 0.07 | NOAEL of 7.1 mg/kg bw/day from a 2-year rat study. | JMPR (2005) fao.org |
| Acute Reference Dose (ARfD) | 0.1 | NOAEL of 10 mg/kg bw from an acute rat neurotoxicity study. | JMPR (2005) fao.org |
| Chronic Population-Adjusted Dose (cPAD) | 0.023 | Chronic dietary risk assessment value. | U.S. EPA (2002) epa.gov |
| Acute Population-Adjusted Dose (aPAD) | 0.1 | Acute dietary risk assessment value. | U.S. EPA (2002) epa.gov |
| Proposed Revised ADI | 0.005 | Based on uncertainties, particularly regarding developmental neurotoxicity. | EFSA (2024) europa.eufood-safety.com |
| Proposed Revised ARfD | 0.005 | Based on uncertainties, particularly regarding developmental neurotoxicity. | EFSA (2024) europa.eufood-safety.com |
Challenges in Regulatory Science for Neonicotinoids
The regulation of neonicotinoid insecticides, including acetamiprid, presents several complex challenges for regulatory science. These challenges stem from evolving scientific understanding, inherent uncertainties in risk assessment, and differing regulatory philosophies across jurisdictions.
A primary challenge is addressing the uncertainty in risk assessments. For neonicotinoids, there are concerns about their effects on non-target organisms, particularly pollinators like bees, as well as birds and aquatic invertebrates. abcbirds.orgresearchgate.net There can be high inter-species sensitivity, which requires careful consideration in risk assessments. europa.eunih.gov Furthermore, the toxicity of metabolites and the combined effects of chemical mixtures in the environment are not always well understood, creating another layer of uncertainty. acs.org Studies have shown that neonicotinoid metabolites can be as toxic as the parent compound. acs.org
Discrepancies in regulatory frameworks and decisions between different countries pose another challenge. Regulatory threshold levels for neonicotinoids in surface water can differ by orders of magnitude between regions like the EU, US, and Canada, indicating large uncertainties in defining protective levels. nih.gov The EU has banned all outdoor uses of three other neonicotinoids and operates under a "precautionary principle," which allows for protective measures even with scientific uncertainty. researchgate.netmdpi.com This contrasts with approaches in other regions and can lead to trade and agricultural practice disparities. politicopro.com
Finally, there is the challenge of moving beyond prophylactic pesticide use towards more comprehensive integrated pest management (IPM) systems. acs.org The widespread use of neonicotinoids as seed coatings has been questioned in terms of its cost-effectiveness and necessity, with calls for a greater focus on alternatives. abcbirds.orgresearchgate.net The regulatory process must balance the need for effective pest control with the imperative to protect human health and the environment, a task complicated by the scientific uncertainties and societal debates surrounding neonicotinoids. researchgate.net
Future Research Directions and Unanswered Questions
Elucidation of Specific Molecular Mechanisms of Non-Target Toxicity
Although it is known that acetamiprid (B1664982) targets nicotinic acetylcholine (B1216132) receptors (nAChRs) in insects, its specific molecular-level interactions in non-target organisms are not fully understood. symc.edu.cniscientific.orgresearchgate.netmdpi.comnih.gov Research has indicated that acetamiprid can induce reproductive toxicity in mammals, potentially through mechanisms involving oxidative stress and disruption of cell cycle pathways. symc.edu.cnresearchgate.netmdpi.com A study on Leydig cells, for instance, revealed that acetamiprid exposure led to a decrease in cell viability and induced apoptosis, with transcriptome analysis pointing to DNA replication and cell cycle as key affected mechanisms. symc.edu.cn Specifically, genes such as Mdm2, Cdkn1a (p21), and Gadd45 were upregulated, while others like Pcna, Ccna2, Ccnb1, Ccne1, and Cdk1 were downregulated, suggesting cell cycle arrest at G1/S and G2/M phases. symc.edu.cn Further investigation into signaling pathways like FoxO, p53, and HIF-1, as well as processes like ferroptosis, is warranted to clarify their roles in acetamiprid-induced toxicity. symc.edu.cn
Long-Term Ecological Impacts in Field Settings
The long-term ecological consequences of acetamiprid use, particularly at the community and ecosystem levels, remain an area of active research. While acetamiprid is considered to have a relatively short half-life in soil, its high water solubility facilitates its movement into aquatic systems. naturepest.comresearchgate.net Studies have shown that up to 90% of neonicotinoids applied as seed treatments can remain in the soil, posing potential risks of accumulation and ecotoxicity with repeated applications. naturepest.combangor.ac.uk
Research has documented negative impacts on various non-target species. For example, field studies have shown that exposure to acetamiprid can reduce the abundance of certain plant bug species by up to 78%. researchgate.netbiorxiv.org In aquatic environments, acetamiprid can cause increased mortality in species like grass carp (B13450389) and affect the growth and survival of organisms such as Hyalella azteca and Hexagenia spp. naturepest.comnih.gov Chronic exposure in zebrafish has been linked to endocrine disruption, feminization, and transgenerational effects. researchgate.net Earthworms have also been shown to be sensitive, with studies indicating high toxicity that affects their morphology and survival. naturepest.combangor.ac.uk Furthermore, sublethal effects on pollinators like honeybees and bumblebees, including reduced reproductive output and altered foraging behavior, are a significant concern. naturepest.comnih.gov
Development of Novel Bioremediation Strategies
Bioremediation, which utilizes microorganisms to break down pollutants, presents a promising approach for mitigating acetamiprid contamination in soil and water. researchgate.net Several bacterial and fungal species have been identified that can degrade acetamiprid. For instance, microbial consortia, like ACE-3, have demonstrated the ability to degrade a significant percentage of acetamiprid in a controlled environment. nih.gov The ACE-3 consortium, enriched from contaminated soil, was able to degrade 96% of a 50 mg/L acetamiprid solution within 144 hours. nih.gov
The degradation of acetamiprid by microbes can occur through various metabolic pathways, including demethylation, cleavage of the cyano group, and hydrolysis. nih.govfrontiersin.org Identified metabolites include compounds like IM 1-3, IM 1-4, and IM 2-1. nih.govfrontiersin.org Enzymes such as nitrile hydratases and amidases play a crucial role in these degradation processes. nih.govfrontiersin.orgacs.org For example, the nitrile hydratase from Ensifer meliloti CGMCC 7333 can transform acetamiprid into the less toxic metabolite IM-1-2. acs.org
Future research should focus on optimizing the efficiency of these microbial degradation processes for in-situ applications. This includes the study of microbial consortia, which may be more effective at complete mineralization of acetamiprid and its metabolites than single-species cultures. nih.gov Immobilization techniques, where bacteria are encapsulated in materials like sodium alginate, have also shown potential for enhancing degradation efficiency and could be further explored. researchgate.netresearchgate.net
Examples of Acetamiprid-Degrading Microorganisms
| Microorganism | Degradation Pathway/Metabolite | Reference |
|---|---|---|
| Stenotrophomonas maltophilia CGMCC 1.1788 | Demethylation to IM 2-1 | frontiersin.org |
| Phanerochaete sordida YK-624 | Demethylation to IM 2-1 | frontiersin.org |
| Rhodotorula mucilaginosa IM-2 | Oxidative cleavage to IM 1-3 | nih.gov |
| Pigmentiphaga sp. D-2 | Cleavage of C-N bond to IM 1-4 via amidase (AceAB) | nih.gov |
| Ensifer meliloti CGMCC 7333 | Hydration to IM-1-2 via nitrile hydratase | acs.org |
| Microbial Consortium ACE-3 | Degradation to less toxic metabolites (Compounds I and II) | nih.gov |
Advanced Resistance Monitoring and Predictive Models
The development of resistance to acetamiprid in target pest populations is a significant concern for its long-term efficacy. bohrium.combioone.org Studies have documented high levels of resistance in various insect species. For example, the cotton mealybug, Phenacoccus solenopsis, developed a resistance level of over 10,000-fold after 24 generations of selection with acetamiprid. bohrium.com Similarly, the brown planthopper, Nilaparvata lugens, exhibited a 60-fold resistance after 30 generations of selection. nih.gov
Cross-resistance to other neonicotinoids and even insecticides from different chemical classes has also been observed. nih.gov The acetamiprid-resistant strain of N. lugens showed cross-resistance to thiamethoxam (B1682794), nitenpyram (B241), imidacloprid (B1192907), and others. nih.gov The primary mechanism of resistance is often metabolic, involving the upregulation of detoxification enzymes like cytochrome P450s. nih.govoup.com
Future research should focus on developing advanced, rapid, and cost-effective methods for monitoring acetamiprid resistance in field populations. This could involve molecular techniques to detect resistance-associated genes. Furthermore, the development of predictive models based on factors like the heritability of resistance (with realized heritability values reported as 0.21 for P. solenopsis and 0.24 for Chrysoperla carnea) and selection pressure can help in forecasting the rate of resistance development. bohrium.comd-nb.info Such models are crucial for designing effective resistance management strategies. bohrium.com
Reported Resistance Levels to Acetamiprid in Selected Pests
| Pest Species | Resistance Level (-fold) | Generations of Selection | Reference |
|---|---|---|---|
| Phenacoccus solenopsis | 10631 | 24 | bohrium.com |
| Nilaparvata lugens | 60 | 30 | nih.gov |
| Chrysoperla carnea | 31070.69 | 16 | d-nb.info |
| Aphis gossypii | 32.64 | 24 | nih.gov |
Synergistic Effects with Other Agrochemicals and Environmental Contaminants
In agricultural settings, organisms are rarely exposed to a single chemical. The synergistic or antagonistic effects of acetamiprid when combined with other agrochemicals, such as fungicides and herbicides, or with other environmental contaminants, are largely unknown. Research has shown that the interaction of imidacloprid with other neonicotinoids can lead to a greater than additive negative effect on non-target insects. nih.gov This highlights the importance of studying the effects of chemical mixtures.
Future research should investigate the combined toxicity of acetamiprid with other commonly used agricultural products. This will provide a more realistic assessment of its environmental risk. Such studies are essential for developing regulatory guidelines that account for the complex chemical exposures that occur in the field.
Understanding Sublethal and Chronic Effects Across Diverse Taxa
Much of the initial toxicological assessment of pesticides focuses on acute, lethal doses. However, sublethal and chronic exposure to acetamiprid can have significant, long-term impacts on the physiology, behavior, and reproductive success of a wide range of non-target organisms.
Studies have shown that sublethal doses of acetamiprid can impair the foraging behavior and lifespan of honeybees. nih.gov In one study, oral consumption of acetamiprid impaired long-term olfactory learning in honeybees, while topical application increased their locomotor activity. researchgate.netnih.govcari.be In the predator Chrysopa pallens, sublethal doses of acetamiprid prolonged the larval and pupal stages and the preoviposition period in adults. mdpi.com
In aquatic ecosystems, chronic exposure to acetamiprid has been shown to affect the survival and growth of the amphipod Hyalella azteca. nih.gov For terrestrial invertebrates, such as certain earthworm species, exposure to agricultural formulations of acetamiprid has resulted in significant weight loss. bangor.ac.uk
A significant research gap exists in understanding the full spectrum of these sublethal and chronic effects across a more diverse range of taxa, including various insects, soil organisms, and aquatic life. This knowledge is critical for a comprehensive ecological risk assessment.
Exploration of Alternative Pest Control Technologies in the Context of Acetamiprid Use
Given the concerns about the environmental impact of neonicotinoids, including acetamiprid, there is a growing need to explore and promote alternative pest control technologies. nih.govbee-life.eu These alternatives can be integrated into pest management programs to reduce the reliance on chemical insecticides.
Integrated Pest Management (IPM) is a key strategy that combines various pest control methods. cnagrochem.comnih.govagritell.com This approach includes:
Cultural Controls: Practices like crop rotation and adjusting planting dates can disrupt pest life cycles. bee-life.eu
Biological Controls: The use of natural predators, parasitoids, and microorganisms can help manage pest populations. msu.edu
Resistant Plant Varieties: Planting crop varieties that are naturally resistant to certain pests can reduce the need for insecticides. bee-life.eu
Alternative Insecticides: When chemical control is necessary, rotating acetamiprid with insecticides from different chemical classes, such as pyrethroids or organophosphates, can help manage resistance. nih.govnih.gov Other alternatives include products based on emamectin (B195283) benzoate, azadirachtin, and acephate. tcia.org
Research indicates that non-chemical alternatives are available for a high percentage of cases where neonicotinoids are currently used. nih.gov Future research should continue to identify and validate effective, non-chemical pest control methods and to develop and promote IPM strategies that incorporate the judicious use of insecticides like acetamiprid only when necessary. bee-life.eunih.gov
Compound List
Q & A
Q. What are the most reliable analytical methods for detecting acetamiprid residues in agricultural and biological samples?
Methodological Answer:
- Immunoassays (ELISA) : A cost-effective and rapid method with >95% recovery rates in spiked samples. ELISA results correlate strongly with HPLC (r > 0.99), making it suitable for pre-distribution screening .
- Aptamer-based sensors : DNA-functionalized fluorescent probes (e.g., DNA-AgNCs) enable selective detection with a linear range of 5–200 μmol/L and a detection limit of 2.8 μmol/L. Specificity is validated against structurally similar pesticides (e.g., glyphosate, paraquat) .
- Chromatography (HPLC) : Used as a reference method for validation due to high accuracy, though resource-intensive .
Q. What are the key toxicity profiles of acetamiprid identified in preclinical studies?
Methodological Answer:
- Acute Toxicity : Low mammalian toxicity (LD₅₀ > 450 mg/kg in rats) but moderate neurobehavioral effects at high doses .
- Chronic Toxicity : Subchronic exposure in rats alters hepatic and renal morphology, with dose-dependent histopathological changes .
- Developmental Effects : Limited evidence of teratogenicity, but EFSA highlights uncertainties in developmental neurotoxicity (DNT) due to potential false negatives in standardized tests .
Q. How have regulatory assessments for acetamiprid evolved based on recent evidence?
Methodological Answer:
- The European Food Safety Authority (EFSA) revised the Acceptable Daily Intake (ADI) from 0.025 to 0.017 mg/kg bw/day in 2022, citing new toxicological data on metabolite hazards and DNT uncertainties. Maximum Residue Levels (MRLs) were also re-evaluated using updated monitoring data .
Advanced Research Questions
Q. How can researchers quantify and interpret acetamiprid metabolites like IM-2-1 in risk assessment?
Methodological Answer:
- Metabolite Ratio Analysis : EFSA recommends calculating the IM-2-1/acetamiprid concentration ratio in monitoring data to assess metabolite accumulation. This ratio helps contextualize metabolite hazards relative to parent compound exposure .
- Hazard Appraisal : Systematic literature reviews (2016–2022) and Critical Appraisal Tools (CATs) are used to evaluate metabolite-specific toxicity, though gaps persist in mechanistic data .
Q. What experimental strategies address contradictions in developmental neurotoxicity (DNT) data?
Methodological Answer:
- Integrated Approaches to Testing and Assessment (IATA) : Combines in vitro mechanistic studies (e.g., neuronal cell models) with in vivo data to resolve uncertainties. For example, EFSA’s IATA case study (OECD No. 365) integrates New Approach Methodologies (NAMs) to validate DNT pathways .
- Species-Specific Models : Zebrafish and murine studies are prioritized for DNT due to their translational relevance to mammalian systems .
Q. How can metabolomics and lipidomics elucidate acetamiprid’s subcellular toxicity mechanisms?
Methodological Answer:
- Non-Targeted Lipidomics : In Neuro-2a cells, acetamiprid disrupts glycerophospholipid and sphingolipid metabolism, with phosphatidylcholine (PC) being the most affected lipid class (25.9% of differential metabolites). This approach identifies biomarkers for oxidative stress and membrane integrity loss .
- Pathway Analysis : Multi-omics integration (e.g., glutathione metabolism interference) reveals mechanistic links to neurotoxicity and apoptosis .
Q. How should researchers design studies to resolve conflicting data on acetamiprid’s reproductive toxicity?
Methodological Answer:
- Dose-Response Experiments : Studies in mice show acetamiprid’s reproductive effects (e.g., reduced litter size) are dose-dependent. Experimental designs should include escalating doses and control for co-exposures (e.g., dichlorvos) .
- Longitudinal Monitoring : Track metabolite accumulation in reproductive tissues using LC-MS/MS to correlate residue levels with phenotypic outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
